molecular formula C19H17N3O B1670323 Evodiamine CAS No. 518-17-2

Evodiamine

Katalognummer: B1670323
CAS-Nummer: 518-17-2
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: TXDUTHBFYKGSAH-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evodiamine (EVO) is a tryptamine-derived indole alkaloid and one of the main bioactive components isolated from the traditional medicinal herb Evodia rutaecarpa (Tetradium ruticarpum) . This compound appears as yellow, flaky crystals with the molecular formula C₁₉H₁₇N₃O and a molecular weight of 303.36 g/mol . It is insoluble in water but soluble in organic solvents such as DMSO . This compound is a multi-target agent with significant research value in oncology. It demonstrates potent anti-cancer activity by inhibiting proliferation, inducing apoptosis, and arresting the cell cycle at the G2/M phase in various cancer cell lines, including those from liver, lung, gastric, and colorectal cancers . Its mechanisms are diverse and involve inducing DNA damage, upregulating pro-apoptotic proteins like Bax, downregulating anti-apoptotic proteins like Bcl-2, and activating caspase pathways . Recent research highlights its role in triggering non-apoptotic cell death; it has been shown to induce ferroptosis in prostate cancer cells by inhibiting TRIM26-mediated stabilization of GPX4, leading to lipid peroxidation . Furthermore, this compound acts as a dual catalytic inhibitor of topoisomerases I and II and can target pathways such as WWOX, PI3K/Akt, and Notch3 signaling . Beyond oncology, this compound is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with studies citing an EC₅₀ of 1.03 µM . This activity underpins its research applications in cardiovascular and metabolic studies, where it has been reported to produce endothelium-dependent vasodilatory effects and exhibit anti-inflammatory properties . Researchers should note that this compound has challenges including poor aqueous solubility, low oral bioavailability, and instability at high temperatures or extreme pH levels . Studies have also reported that it may exhibit toxic effects such as hepatotoxicity and cardiotoxicity at certain concentrations, which are areas of active investigation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966123
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-17-2
Record name (+)-Evodiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name d-Evodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Evodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10966123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVODIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EVODIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evodiamine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarbone alkaloid extracted from the fruit of Evodia rutaecarpa, has emerged as a promising natural compound with potent anti-cancer activities. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis across a wide range of malignancies. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, focusing on the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology. This guide summarizes key quantitative data, details common experimental protocols for studying this compound's effects, and visualizes the intricate signaling networks modulated by this compound.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

Apoptosis is a crucial mechanism by which this compound eliminates cancer cells. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1][2][3] In some cancer cell lines, this compound has also been shown to activate the extrinsic pathway by upregulating the expression of death receptors and activating caspase-8.[4]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[5][6][7] This arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound has been shown to decrease the expression of cyclins (such as Cyclin B1) and cyclin-dependent kinases (like CDK1/cdc2), and their regulatory proteins (e.g., cdc25c).[6] This disruption of the cell cycle machinery prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and growth.

Inhibition of Metastasis

The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by interfering with several steps of the metastatic cascade, including cell migration and invasion. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the anti-cancer effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast CancerMDA-MB-23117.4824[1]
MDA-MB-2319.4748[1]
MCF-720.9824[1]
MCF-715.4648[1]
OsteosarcomaU2OS6Not Specified[6]
Bladder Cancer253J1.9024[4]
T242.1424[4]
Lung CancerA54922.4424[3]
LLC6.8648[3]
MelanomaB16-F102.4Not Specified[8]
Lewis Lung CarcinomaLLC4.8Not Specified[8]

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cancer TypeCell LineThis compound Concentration (µM)Exposure Time (h)% of Apoptotic CellsReference
Colorectal CancerHT29304846.7[9]
HCT116304841.7[9]
Gastric CancerSGC7901Varies (Dose-dependent increase)24Increased[2]

Table 3: Effect of this compound on Cell Cycle Distribution

Cancer TypeCell LineThis compound Concentration (µg/ml)Exposure Time (h)% of Cells in G2/M PhaseReference
Renal CarcinomaCaki-1402470.1[5]
Caki-1404873.36[5]
Caki-1407280.31[5]
Bladder CancerTCCSUPVaries (Dose-dependent increase)24Increased[7]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and invasion.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation and activation of Akt. This, in turn, promotes apoptosis by modulating downstream targets like Bcl-2 family proteins.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt P Bcl2 Bcl-2 pAkt->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis caption This compound inhibits the PI3K/Akt signaling pathway.

This compound inhibits the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival. This compound's effect on this pathway can be context-dependent. In some cancer types, it inhibits the phosphorylation and activation of MEK and ERK, leading to reduced proliferation.

MAPK_ERK_Pathway This compound This compound Raf Raf This compound->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK P Proliferation Cell Proliferation pERK->Proliferation caption This compound can inhibit the MAPK/ERK signaling pathway.

This compound can inhibit the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been shown to be a potent inhibitor of NF-κB activation. It can prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK IkBa IκBα IKK->IkBa P pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB ActiveNFkB Active NF-κB (Nuclear) NFkB->ActiveNFkB pIkBa->NFkB releases GeneExpression Pro-survival Gene Expression ActiveNFkB->GeneExpression caption This compound inhibits the NF-κB signaling pathway.

This compound inhibits the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is implicated in many cancers. This compound has been reported to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. This prevents its nuclear translocation and subsequent activation of target genes that drive cell proliferation.[10]

Wnt_Pathway This compound This compound bCatenin β-catenin This compound->bCatenin promotes degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b GSK3b->bCatenin phosphorylates for degradation Degradation Degradation bCatenin->Degradation Active_bCatenin Active β-catenin (Nuclear) bCatenin->Active_bCatenin GeneExpression Target Gene Expression Active_bCatenin->GeneExpression caption This compound inhibits the Wnt/β-catenin signaling pathway.

This compound inhibits the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

Materials:

  • Cancer cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[16][17]

Materials:

  • Treated and control cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-cancer mechanism of this compound.

Experimental_Workflow Start Start: Select Cancer Cell Line Treatment Treat cells with This compound (various concentrations and times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion caption Typical experimental workflow for studying this compound.

Typical experimental workflow for studying this compound.

Conclusion

This compound is a multi-targeting agent that exhibits potent anti-cancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key signaling pathways, including PI3K/Akt, MAPK/ERK, NF-κB, and Wnt/β-catenin, underscores its potential as a therapeutic candidate for various cancers. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring and harnessing the therapeutic potential of this promising natural compound. Further preclinical and clinical investigations are warranted to translate these compelling findings into effective cancer therapies.

References

What are the bioactive properties of Evodiamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Bioactive Properties of Evodiamine for Researchers and Drug Development Professionals

Abstract

This compound is a naturally occurring indoloquinazoline alkaloid extracted from the dried unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu).[1][2][3] A primary bioactive component of this traditional Chinese medicine, this compound has garnered significant scientific interest for its extensive pharmacological activities.[4][5][6][7] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anticancer, anti-inflammatory, neuroprotective, and metabolic regulating agent.[1][4][5][6] Its mechanisms of action are multi-targeted, involving the modulation of numerous critical signaling pathways, induction of apoptosis, and inhibition of cell proliferation.[2][8][9] However, its clinical application is currently hampered by poor water solubility and low bioavailability.[4][7][10][11] This guide provides a comprehensive technical overview of the core bioactive properties of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation, intended for researchers and professionals in drug development.

Anticancer Properties

This compound exhibits potent antitumor activities across a wide range of cancer cell lines, including breast, lung, colorectal, prostate, and melanoma.[1][2][5] Its anticancer effects are multifaceted, primarily executed through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][2][4][10][12]

Mechanisms of Action
  • Induction of Apoptosis: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[13] It can modulate the ratio of Bax/Bcl-2 proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase cascades (-9 and -3).[2][13] In some cell lines, it also activates the extrinsic pathway via caspase-8.[13] Furthermore, this compound can induce apoptosis through caspase-independent mechanisms, including the generation of reactive oxygen species (ROS).[1][13]

  • Cell Cycle Arrest: A predominant effect of this compound is the induction of cell cycle arrest at the G2/M phase in a majority of tested cancer cell lines.[1][4] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1.[2]

  • Inhibition of Invasion and Metastasis: this compound has been shown to suppress the invasion and metastasis of cancer cells.[1][12] It can inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][12] This effect is partly mediated by the suppression of signaling pathways like NF-κB.[12]

  • Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.

Key Signaling Pathways in Cancer

This compound modulates several signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt pathway, frequently hyperactivated in many cancers, is a key target. This compound treatment has been shown to inhibit the phosphorylation of Akt, leading to the downstream suppression of proliferative signals and induction of apoptosis.[2][5][8][14]

Evodiamine_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound pAkt p-Akt (Active) This compound->pAkt Inhibits Phosphorylation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Bad Bad pAkt->Bad Inhibits p53 p53 pAkt->p53 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 De-repression leads to activation of Apoptosis Apoptosis Caspase9->Apoptosis p53->Apoptosis Promotes

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50) value, which varies depending on the cancer cell line and exposure time.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7 Breast Cancer2420.98 (µg/ml)[15]
4815.46 (µg/ml)[15]
72~7.68[2]
MDA-MB-231 Breast Cancer2417.48 (µg/ml)[15]
489.47 (µg/ml)[15]
A549 Non-Small Cell Lung Cancer2422.44[16]
LLC Lewis Lung Carcinoma486.86[16]
Invasion Assay-4.8[1]
B16-F10 MelanomaInvasion Assay-2.4
HT29 Colorectal Cancer2430[17]
4815[17]
HCT116 Colorectal Cancer2415[17]
4815[17]
Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for attachment.[18]

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for specified time points (e.g., 24, 48, 72 hours).[17] A vehicle control (e.g., 0.1% DMSO) is run in parallel.[18]

  • Reagent Addition: After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent to each well.[18]

  • Incubation: Incubate the plates for an additional 2-4 hours at 37°C.[18]

  • Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or after solubilizing formazan crystals for MTT using a microplate reader.[18]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[16]

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.[3][5][19][20]

Mechanism of Action

This compound inhibits the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[5][19][21] It achieves this by suppressing the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][19]

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a primary target of this compound.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this activation, preventing NF-κB nuclear translocation.[12]

Evodiamine_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits NFkB_IkB NF-κB IκB IKK->NFkB_IkB:f1 Phosphorylates IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases pIkB p-IκB Ub Ubiquitination & Degradation pIkB->Ub Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Neuroprotective Properties

This compound has demonstrated potential as a neuroprotective agent, with beneficial effects observed in models of Alzheimer's disease and other neurodegenerative conditions.[4][6][22][23] It can cross the blood-brain barrier, a critical feature for centrally acting drugs.[4][23]

Mechanism of Action

Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities within the central nervous system.[21] this compound reduces the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain and decreases oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase.[4][21] In models of Alzheimer's, it has been shown to reduce tau phosphorylation and ameliorate cognitive deficits.[22][23]

Key Signaling Pathways in Neuroprotection

This compound has been found to modulate the Akt/GSK-3β signaling pathway, which is crucial for neuronal survival and is implicated in the pathology of Alzheimer's disease.[4][21] By increasing the activity of this pathway, this compound can inhibit the hyperphosphorylation of tau protein, a hallmark of the disease.[22]

Evodiamine_Neuro_Pathway This compound This compound Akt Akt This compound->Akt Activates GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inhibits) Survival Neuronal Survival Akt->Survival Promotes pGSK3b p-GSK-3β (Inactive) pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylates Tau Tau Protein NFT Neurofibrillary Tangles pTau->NFT

Caption: this compound's neuroprotective effect via the Akt/GSK-3β pathway.

Experimental Protocols

In Vivo Alzheimer's Disease Model (STZ-induced)

  • Animal Model: Use adult mice (e.g., C57BL/6).

  • Induction: Induce sporadic Alzheimer's-like pathology by administering intracerebroventricular (ICV) injections of streptozotocin (STZ) (e.g., 3 mg/kg) on alternate days (day 1 and 3).[21]

  • Treatment: Administer this compound orally (e.g., 50 or 100 mg/kg per day) for a set period, such as 21 days, starting from the first STZ injection.[21]

  • Behavioral Testing: Assess cognitive function using established tests like the Morris water maze and novel object recognition test.[21]

  • Biochemical Analysis: Following the treatment period, sacrifice the animals and harvest brain tissue (specifically the hippocampus). Analyze tissues for markers of oxidative stress (malondialdehyde, glutathione), acetylcholinesterase activity, inflammatory cytokines (TNF-α, IL-1β, IL-6), and key signaling proteins (p-Akt, p-GSK-3β) via Western blotting or ELISA.[21]

Metabolic Regulation

This compound has shown potential in combating obesity and improving insulin sensitivity, making it a compound of interest for metabolic disorders.[6][24][25]

Mechanism of Action

The anti-obesity effects of this compound were initially thought to be similar to capsaicin, involving thermogenesis.[25] However, further studies revealed a mechanism independent of uncoupling protein-1 (UCP1).[25] this compound inhibits adipogenesis (the differentiation of preadipocytes into mature fat cells) and can improve leptin resistance and insulin sensitivity.[5][25]

Key Signaling Pathways in Metabolic Regulation

This compound inhibits adipocyte differentiation by activating the ERK/MAPK signaling pathway.[5][25] This activation leads to the downregulation of key adipogenic transcription factors (like PPAR-γ) and negatively interferes with the insulin/Akt signaling pathway, which is a crucial promoter of adipogenesis.[25]

Evodiamine_Metabolic_Pathway cluster_pathways Signaling Pathways Preadipocyte Preadipocyte Adipocyte Mature Adipocyte (Fat Cell) Preadipocyte->Adipocyte Differentiation (Adipogenesis) This compound This compound MEK MEK This compound->MEK Stimulates ERK ERK MEK->ERK Activates PPARg PPAR-γ (Adipogenic TF) ERK->PPARg Downregulates Insulin_Akt Insulin/Akt Signaling ERK->Insulin_Akt Negative Crosstalk PPARg->Adipocyte Promotes Insulin_Akt->Adipocyte Promotes

Caption: this compound's inhibition of adipogenesis via ERK/MAPK signaling.

Cardiovascular Effects

The role of this compound in the cardiovascular system is complex, with reports of both beneficial and potentially detrimental effects.

Mechanism of Action
  • Beneficial Effects: this compound has been reported to have vasodilatory effects, which can be beneficial for cardiovascular health.[5] It can also suppress inflammatory responses in macrophages and regulate vascular smooth muscle cells, potentially inhibiting the development of atherosclerosis.[14]

  • Cardiotoxicity: Conversely, some studies indicate a potential for cardiotoxicity.[18][26][27][28] At higher concentrations, this compound reduced the viability of primary neonatal rat cardiomyocytes and induced cardiac malfunction and malformations in zebrafish models.[18][26][27][28] This toxicity appears to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and reduced superoxide dismutase activity.[18][26]

Quantitative Data: Cardiotoxicity
ModelEndpointConcentration / IC50Reference
Primary neonatal rat cardiomyocytesCell Viability (24h IC50)28.44 µg/mL[18][26][27][28]
ZebrafishLethality (LC10)354 ng/mL[18][26][27][28]

Pharmacokinetics and Bioavailability

A major hurdle for the clinical development of this compound is its poor pharmacokinetic profile. It has low aqueous solubility and, consequently, very low oral bioavailability.[4][7][11] The plasma concentration of this compound typically peaks within an hour of oral administration in rats.[29] Significant research efforts are underway to overcome these limitations, focusing on the development of novel drug delivery systems, such as phospholipid complexes and nanocomplexes, to enhance its solubility and bioavailability.[10][12][29]

Conclusion

This compound is a promising natural alkaloid with a broad spectrum of potent bioactive properties, particularly in the realms of oncology, inflammation, and neurodegenerative disease. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent. However, the significant challenges posed by its poor bioavailability and potential for cardiotoxicity must be addressed through advanced formulation strategies and further toxicological studies. For drug development professionals, this compound represents a valuable chemical scaffold and a compelling candidate for further investigation and optimization to unlock its full therapeutic potential.

References

Evodiamine Signaling Pathways in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in oncology research for its potent anti-cancer properties.[1][2] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, across a wide range of cancer cell lines.[1][3][4] This process is not mediated by a single mechanism but rather through the complex interplay of multiple signaling cascades. This compound has been shown to modulate key pathways that govern cell survival and death, including the intrinsic and extrinsic apoptotic pathways, the PI3K/Akt survival pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the NF-κB signaling pathway.[2][5][6] This technical guide provides an in-depth exploration of these core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways in this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-pronged approach, targeting both pro-survival and pro-death signaling pathways within cancer cells.

Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways

This compound-induced apoptosis converges on the activation of caspases, the executioner enzymes of programmed cell death.[1] It engages both the intrinsic and extrinsic pathways to initiate this cascade.

  • Intrinsic Pathway: This pathway is centered on the mitochondria. This compound alters the balance between pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family.[3][4][7] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9]

  • Extrinsic Pathway: While the intrinsic pathway is predominant, this compound also activates the extrinsic pathway in some cell types, marked by the activation of the initiator caspase-8.[3][10]

  • Common Pathway: Both caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3.[8][9] Activated caspase-3 then cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway DR Death Receptors Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondria CytC Cytochrome c (release) Mito->CytC Bcl2 Bcl-2 Family (Bax↑, Bcl-2↓) Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Evo This compound Evo->DR activates Evo->Bcl2 modulates

Caption: Intrinsic and Extrinsic Apoptotic Pathways.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Akt (also known as Protein Kinase B) phosphorylates and inactivates several pro-apoptotic targets. This compound has been shown to potently inhibit this pathway.[5][13] By suppressing the phosphorylation and activation of Akt, this compound prevents the downstream inhibition of apoptotic machinery, thereby sensitizing cancer cells to apoptosis.[14][15][16] This inhibition is a key mechanism for its anti-proliferative effects.[17]

G Evo This compound pAkt p-Akt (Active) Evo->pAkt inhibits PI3K PI3K Akt Akt PI3K->Akt activates Akt->pAkt phosphorylates Survival Cell Survival (Apoptosis Inhibition) pAkt->Survival promotes G cluster_erk Pro-Survival cluster_jnk Pro-Apoptosis Evo This compound ERK ERK Evo->ERK inhibits JNK JNK Evo->JNK activates Raf Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation ASK1 ASK1 ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis G Evo This compound IKK IKK Evo->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates & causes degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Complex NF-κB / IκBα (Inactive Complex) AntiApoptosis Anti-Apoptotic Gene Expression (Bcl-2, XIAP) Nucleus->AntiApoptosis activates G A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT solution (4h incubation) B->C D Solubilize formazan with DMSO C->D E Read absorbance at 570 nm D->E G A Treat cells with This compound B Harvest cells (adherent + floating) A->B C Wash with PBS B->C D Resuspend in 1X Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate (15 min, RT, dark) E->F G Analyze by Flow Cytometry F->G G A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G ECL Detection F->G H Analysis G->H

References

The Pharmacological Profile of Evodiamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a variety of ailments, modern research has begun to unravel the complex mechanisms underlying its therapeutic potential.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its applications in oncology, inflammation, and cardiovascular disease. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and drug development professionals.

Anti-Cancer Activity

This compound exhibits a broad spectrum of anti-cancer activities against various cancer cell lines, including those of the breast, prostate, lung, colon, and cervix.[2][3][4] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.[4][5]

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through multiple pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn activates the caspase cascade.[2][6] Specifically, this compound treatment leads to the cleavage of caspase-3, -8, and -9, and PARP.[3] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the PI3K/Akt and NF-κB signaling pathways.[2][4]

Inhibition of Cell Proliferation and Metastasis

This compound effectively inhibits the proliferation of a wide range of cancer cells.[4] It has also been shown to suppress the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[7]

Cell Cycle Arrest

A significant mechanism of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[4][8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins, including Cdc2/cyclin B.[2]

Quantitative Data: Anti-Cancer Activity of this compound and Derivatives
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound253JBladder Cancer1.90 ± 0.31[3]
This compoundT24Bladder Cancer2.14 ± 0.26[3]
This compoundU2OSOsteosarcoma6[9]
This compoundAROAnaplastic Thyroid CancerNot specified[10]
This compoundSW579Anaplastic Thyroid CancerNot specified[10]
This compoundHCT116Colorectal CancerNot specified[11]
This compoundTCCSUPBladder CancerNot specified[8]
This compoundAGSGastric CancerNot specified[12]
This compoundMKN45Gastric CancerNot specified[12]
This compoundA-375MelanomaNot specified[7]
N-benzoyl analogue 7uA549Lung Cancer0.86[13]
N-benzoyl analogue 7uHCT-116Colon Cancer2.6[13]
N-benzoyl analogue 7uMDA-MB-435Melanoma0.049[13]
Derivative 8bH460Lung Cancer6.69[2]
Derivative 8bA549Lung Cancer20.02[2]
Derivative 8bEca109Esophageal Cancer16.47[2]
Derivative F-3Huh7Hepatocellular Carcinoma0.05[14]
Derivative F-3SK-Hep-1Hepatocellular Carcinoma0.07[14]
Derivative F-4Huh7Hepatocellular Carcinoma0.04[14]
Derivative F-4SK-Hep-1Hepatocellular Carcinoma0.06[14]
Derivative D7-09VariousVarious9.75-26.11 nM[15]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[16][17] The anti-inflammatory actions of this compound are mediated, in part, through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[16][17] Furthermore, this compound can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[16]

Cardiovascular Effects

The cardiovascular effects of this compound are multifaceted. It has been reported to have a beneficial effect on cardiovascular diseases.[16] this compound exhibits a vasodilatory effect, which is dependent on the endothelium.[16] However, some studies suggest potential cardiotoxicity at higher concentrations, indicating a need for careful dose-response evaluation.[18][19] One study reported a 24-hour 50% inhibitory concentration (IC50) of 28.44 µg/mL on primary cultured neonatal rat cardiomyocytes.[18][19]

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways. Below are graphical representations of key pathways involved in its anti-cancer activity.

Evodiamine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR4_DR5 DR4/DR5 This compound->DR4_DR5 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates DISC DISC Formation DR4_DR5->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1: this compound-induced apoptotic signaling pathways.

Evodiamine_Cell_Cycle_Arrest cluster_G2M G2/M Phase Transition This compound This compound Cdc25c Cdc25c This compound->Cdc25c Inhibits G2_M_Arrest G2/M Arrest This compound->G2_M_Arrest Cdc2 Cdc2 Cdc25c->Cdc2 Activates Cdc2_CyclinB Cdc2/Cyclin B Complex Cdc2->Cdc2_CyclinB CyclinB Cyclin B CyclinB->Cdc2_CyclinB M_Phase M Phase Cdc2_CyclinB->M_Phase Promotes

Figure 2: Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[20]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice or NOD/SCID mice).[8][10]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Compound Administration: Administer this compound or its derivatives to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[8][10][11]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the field of oncology. Their multi-target-directed pharmacological actions offer a distinct advantage in treating complex diseases. While the anti-cancer properties of this compound are well-documented, further research is warranted to fully elucidate its mechanisms of action in other therapeutic areas, such as inflammation and cardiovascular disease. The development of novel derivatives with improved efficacy, solubility, and reduced toxicity is a key area for future investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Evodiamine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinazolinone indole alkaloid, is a prominent bioactive compound isolated from the fruit of Tetradium ruticarpum (formerly Evodia rutaecarpa).[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including headaches, digestive disorders, and postpartum complications.[4][5] Modern pharmacological research has revealed that this compound possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective effects, making it a compound of significant interest for drug discovery and development.[2][6] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the dried, unripe fruit of Tetradium ruticarpum, a tree native to China and Korea.[7][8] In traditional Chinese medicine, the fruit is known as "Wu-Chu-Yu".[8][9] this compound is one of the major alkaloidal constituents of the fruit, alongside other bioactive compounds such as rutaecarpine.[4][10] The concentration of this compound in the plant material can vary depending on factors such as the geographical origin, harvest time, and processing methods.[11]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process of extraction followed by purification. Various techniques have been developed and optimized to achieve high yield and purity.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of the efficiency of different methodologies.

Table 1: Comparison of this compound Extraction Methods from Tetradium ruticarpum

Extraction MethodSolvent/ConditionsYield of this compoundReference
Solvent Extraction 70% Ethanol (reflux)Enriched extract with 11.5% this compound[1]
Hot Water (reflux)16.06% yield of total aqueous extract (this compound content not specified)[12]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with methanol as co-solvent (78 min, 62°C, 280 bar, 0.4 mL/min co-solvent flow)1.217 mg/g of dried fruit[11]

Table 2: Comparison of this compound Purification Methods

Purification MethodStarting MaterialYield of Purified this compoundPurityReference
Column Chromatography Crude extract128 mg from 3.2 g of crude sample98.5% (by HPLC)[8]
High-Speed Counter-Current Chromatography (HSCCC) Crude extract (180 mg)28 mg98.7% (by HPLC)[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the isolation and purification of this compound.

Protocol 1: Solvent Extraction and Column Chromatography Purification

This protocol is based on a method that yields a high-purity crystalline product.

1. Extraction:

  • Plant Material: 1 kg of dried, powdered fruit of Tetradium ruticarpum.

  • Solvent: 8 L of 70% ethanol.

  • Procedure:

    • Add the powdered fruit to a large flask and add the 70% ethanol.

    • Perform reflux extraction for 2 hours. Repeat the extraction process three times with fresh solvent each time.

    • Combine the ethanol extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Acid-Base Extraction (Pre-purification):

  • Procedure:

    • Dissolve the crude extract in a 2% HCl solution.

    • Filter the acidic solution to remove insoluble residues.

    • Adjust the pH of the filtrate to 9-10 with a 25% ammonia solution to precipitate the alkaloids.

    • Collect the precipitate by filtration and dry it to obtain a crude alkaloid fraction.

3. Column Chromatography:

  • Stationary Phase: Alumina (100-200 mesh).

  • Eluent: A gradient of ethyl acetate in dichloromethane.

  • Procedure:

    • Prepare a column with the alumina stationary phase.

    • Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane.

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of ethyl acetate in dichloromethane, starting with 100% dichloromethane and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain crystalline this compound.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol describes an optimized method for the extraction of this compound using supercritical CO₂.[11]

  • Apparatus: Supercritical fluid extractor.

  • Parameters:

    • Pressure: 280 bar

    • Temperature: 62°C

    • Dynamic Extraction Time: 78 minutes

    • Co-solvent: Methanol

    • Co-solvent Flow Rate: 0.4 mL/min

  • Procedure:

    • Grind the dried fruit of Tetradium ruticarpum to a fine powder.

    • Load the powdered material into the extraction vessel of the SFE system.

    • Set the extraction parameters as listed above.

    • Initiate the extraction process. The supercritical CO₂ modified with methanol will pass through the plant material, extracting the target compounds.

    • The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)

This protocol provides a method for the one-step purification of this compound from a crude extract.[11]

  • Apparatus: High-Speed Counter-Current Chromatograph.

  • Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).

  • Procedure:

    • Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

    • Fill the HSCCC column with the stationary phase (the lower phase of the solvent system).

    • Dissolve the crude extract in a mixture of the upper and lower phases.

    • Inject the sample solution into the HSCCC.

    • Pump the mobile phase (the upper phase) through the column at a specific flow rate while the column is rotating at a high speed.

    • Monitor the effluent with a UV detector and collect fractions.

    • Analyze the collected fractions by HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are attributed to its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

This compound Isolation and Purification Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural source.

Evodiamine_Isolation_Workflow Plant Tetradium ruticarpum (Dried Fruit) Grinding Grinding/Pulverization Plant->Grinding Extraction Extraction Grinding->Extraction Solvent_Ext Solvent Extraction (e.g., Ethanol) Extraction->Solvent_Ext SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Crude_Extract Crude Extract Solvent_Ext->Crude_Extract SFE->Crude_Extract Purification Purification Crude_Extract->Purification CC Column Chromatography (e.g., Alumina, Silica) Purification->CC HPLC Preparative HPLC Purification->HPLC HSCCC HSCCC Purification->HSCCC Pure_this compound Pure this compound CC->Pure_this compound HPLC->Pure_this compound HSCCC->Pure_this compound

Caption: General workflow for this compound isolation.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through both intrinsic and extrinsic pathways.

Evodiamine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->Bcl2 Bax Bax (Pro-apoptotic) Activation This compound->Bax Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells.

Evodiamine_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

This compound's Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound can inhibit the activation of NF-κB.

Evodiamine_NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammation & Cell Survival Nucleus->Inflammation Gene Transcription

Caption: this compound's inhibition of the NF-κB pathway.

Conclusion

This compound stands out as a natural product with significant therapeutic potential. The methodologies for its isolation and purification from Tetradium ruticarpum are well-established, with various techniques offering different advantages in terms of yield, purity, and scalability. A thorough understanding of these methods, coupled with insights into its mechanisms of action on key cellular signaling pathways, is essential for advancing the research and development of this compound-based therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to harnessing the potential of this promising natural compound.

References

Evodiamine's Impact on Cell Cycle Regulation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular mechanisms and cellular consequences of evodiamine-induced cell cycle arrest, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a therapeutic agent.

Introduction

This compound, a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. A primary mechanism underlying its anticancer effects is the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific checkpoints. This guide provides a detailed technical overview of the effects of this compound on cell cycle regulation, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in inhibiting cancer cell proliferation and inducing cell cycle arrest is concentration-dependent and varies among different cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the quantitative effects of this compound on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Citation(s)
U2OSOsteosarcoma6Not Specified[1][2]
hFOB 1.19 (normal)Osteoblast105Not Specified[2]
HT29Colorectal Cancer3024[3]
HT29Colorectal Cancer1548[3]
HCT116Colorectal Cancer1524[3]
HCT116Colorectal Cancer1548[3]
A549Non-Small Cell Lung Cancer22.4424[4]
Lewis Lung Carcinoma (LLC)Lung Cancer6.8648[4]
B16-F10Melanoma2.4Not Specified[5]
MDA-MB-231Breast Cancer17.48 (µg/mL)24[6]
MDA-MB-231Breast Cancer9.47 (µg/mL)48[6]
MCF-7Breast Cancer20.98 (µg/mL)24[6]
MCF-7Breast Cancer15.46 (µg/mL)48[6]
DU-145Prostate Cancer1-2Not Specified[7]
PC-3Prostate Cancer1-2Not Specified[7]
H460Lung Cancer1-2Not Specified[7]
HCT-5Colon Cancer1-2Not Specified[7]
SF-268Glioblastoma1-2Not Specified[7]
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineThis compound (µM)Duration (h)% G0/G1 Phase% S Phase% G2/M PhaseCitation(s)
HCT-1160 (Control)48Not Specified13.9 ± 7.0Not Specified[8]
HCT-1161.5, 3.0, 6.048Not Specified39.7 ± 11.7 (at highest conc.)Not Specified[8]
K5620 (Control)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
K5622, 4, 8Not SpecifiedIncreasedNot SpecifiedNot Specified[9]
MDA-MB-2310 (Control)24Not SpecifiedNot SpecifiedNot Specified[6]
MDA-MB-2312.5 (µg/mL)24Not SpecifiedNot Specified15.5[6]
MCF-70 (Control)24Not SpecifiedNot SpecifiedNot Specified[6]
MCF-72.5 (µg/mL)24Not SpecifiedNot Specified23.6[6]

Signaling Pathways Modulated by this compound

This compound exerts its effects on cell cycle regulation by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

G2_M_Checkpoint_Control cluster_this compound This compound cluster_G2_M_Transition G2/M Transition cluster_Regulation Regulation This compound This compound Cdc25C_inactive p-Cdc25C (Inactive) This compound->Cdc25C_inactive Prevents Dephosphorylation Wee1_Myt1 Wee1/Myt1 This compound->Wee1_Myt1 Inhibits Cdc2_CyclinB Cdc2/Cyclin B1 (Active) M_Phase Mitosis Cdc2_CyclinB->M_Phase Cdc25C_active Cdc25C (Active) p_Cdc2_CyclinB p-Cdc2/Cyclin B1 (Inactive) Cdc25C_active->p_Cdc2_CyclinB Dephosphorylates Cdc25C_inactive->Cdc25C_active Wee1_Myt1->p_Cdc2_CyclinB Phosphorylates p_Cdc2_CyclinB->Cdc2_CyclinB

Caption: this compound induces G2/M arrest by inhibiting Wee1/Myt1 and preventing Cdc25C activation.

PI3K_AKT_mTOR_Pathway cluster_this compound This compound cluster_Pathway PI3K/AKT/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycleProgression Cell Cycle Progression mTOR->CellCycleProgression

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell cycle progression.

Raf_MEK_ERK_Pathway cluster_this compound This compound cluster_Pathway Raf/MEK/ERK Pathway This compound This compound Raf Raf This compound->Raf Inhibits Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycleProgression Cell Cycle Progression ERK->CellCycleProgression

Caption: this compound disrupts cell cycle progression by inhibiting the Raf/MEK/ERK signaling pathway.

p53_p21_Rb_Pathway cluster_this compound This compound cluster_Pathway p53-p21-Rb Pathway This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Rb_E2F Rb-E2F (Inactive) CDK4_6_CyclinD->Rb_E2F Phosphorylates E2F E2F (Active) Rb_E2F->E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry

Caption: this compound can activate the p53-p21-Rb pathway, leading to G1/S phase cell cycle arrest.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that includes the expected IC50 value. The final DMSO concentration in all wells, including the control, should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Western Blotting for Cell Cycle-Related Proteins

This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2, anti-Cdc25C, anti-p21, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its ability to induce cell cycle arrest, primarily at the G2/M and G1/S phases, in a variety of cancer cell types. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as the Cdc2/Cyclin B1, PI3K/AKT/mTOR, Raf/MEK/ERK, and p53-p21-Rb pathways. This technical guide provides a comprehensive resource for researchers, summarizing the quantitative effects of this compound, offering detailed experimental protocols for its study, and visualizing the complex molecular interactions that underpin its cell cycle regulatory functions. Further investigation into the nuanced effects of this compound in different cancer contexts will be crucial for its development as a potential therapeutic agent.

References

In Vitro Anti-inflammatory Effects of Evodiamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodiamine, a quinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties, demonstrated in numerous in vitro studies, position it as a promising candidate for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. In vitro studies have consistently shown its ability to interfere with pro-inflammatory cascades in various cell types, primarily in macrophage and microglial cell lines.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to potently inhibit NF-κB activation.[1][2] This inhibition is achieved through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] Consequently, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.[1][3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK This compound This compound This compound->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) p65_p50_nuc->Proinflammatory_Genes

This compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By inhibiting the activation of the MAPK cascade, this compound further reduces the expression of pro-inflammatory genes.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_this compound This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPKKK MAPKKK LPS->MAPKKK This compound This compound This compound->MAPKKK MAPKK MAPKK This compound->MAPKK MAPK MAPK (p38, JNK, ERK) This compound->MAPK MAPKKK->MAPKK Phosphorylation MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Proinflammatory_Genes Pro-inflammatory Gene Transcription AP1->Proinflammatory_Genes

This compound's modulation of the MAPK signaling pathway.
Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5] It achieves this by preventing the assembly of the inflammasome complex, specifically by inhibiting the oligomerization of the adaptor protein ASC.[5] This leads to a reduction in caspase-1 activation and, consequently, decreased production of mature IL-1β and IL-18.[5]

NLRP3_Inflammasome_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS + ATP) cluster_this compound This compound Action cluster_cytoplasm Cytoplasm Stimulus LPS + ATP NLRP3 NLRP3 Stimulus->NLRP3 Activation This compound This compound ASC ASC This compound->ASC Inhibits Oligomerization Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., RAW 264.7 + LPS + this compound) Cell_Lysis 2. Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Overnight at 4°C Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometric Analysis Detection->Analysis Immunofluorescence_Workflow Cell_Seeding 1. Seed cells on coverslips Treatment 2. Treat with this compound and LPS Cell_Seeding->Treatment Fixation 3. Fix with 4% Paraformaldehyde Treatment->Fixation Permeabilization 4. Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking 5. Block with BSA Permeabilization->Blocking Primary_Ab 6. Incubate with anti-p65 antibody Blocking->Primary_Ab Secondary_Ab 7. Incubate with fluorescently-labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain 8. Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mounting 9. Mount coverslips on slides Counterstain->Mounting Imaging 10. Image with fluorescence microscope Mounting->Imaging

References

Exploring the neuroprotective potential of Evodiamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Core Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence strongly suggests its potential as a neuroprotective agent, offering a multifaceted approach to combating the complex pathologies of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, detailing its effects on key signaling pathways, summarizing quantitative experimental data, and outlining methodological protocols.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. It has been shown to modulate several critical signaling pathways involved in neuronal survival and function. Notably, this compound can cross the blood-brain barrier, a crucial characteristic for any centrally acting therapeutic agent.[1][2][3]

Anti-Inflammatory Effects

Chronic neuroinflammation is a key contributor to the progression of neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[4][5] Studies have shown that this compound can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the brain.[1][2][5] This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][5]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal damage. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8][9] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][7][8] By promoting the nuclear translocation of Nrf2, this compound enhances the cellular antioxidant capacity, leading to reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[5][7]

Modulation of Signaling Pathways

This compound's neuroprotective effects are underpinned by its ability to modulate several key intracellular signaling pathways:

  • Nrf2/HO-1 Pathway: As mentioned, this compound activates the Nrf2/HO-1 pathway to confer protection against oxidative stress.[6][7][8]

  • PI3K/Akt/GSK-3β Pathway: This pathway is crucial for promoting cell survival and proliferation. This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, which in turn inhibits glycogen synthase kinase 3-beta (GSK-3β).[1][5][10] The inhibition of GSK-3β is neuroprotective as it is involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[10]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound has been shown to inactivate the MAPK pathway, contributing to its anti-inflammatory and neuroprotective effects.[6][8][9]

  • NF-κB Pathway: this compound inhibits the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes, thereby suppressing neuroinflammation.[1][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineInsultThis compound ConcentrationOutcome MeasurementResultReference
SH-SY5YH₂O₂ (150 μM)0.005, 0.05, 0.5 μg/mLCell Viability (CCK8 assay)Significantly improved cell viability compared to H₂O₂-treated cells.[4][4]
PC12MPP⁺ or H₂O₂Not specifiedCell InjurySignificantly reduced MPP⁺ or H₂O₂-induced cell injury in a dose-dependent manner.[3][3]
HK-2Cadmium Chloride (40 µM)5, 20, 50 μMCell Viability (MTT assay)Attenuated the decrease in cell viability.[7][7]
HK-2Cadmium Chloride (40 µM)5, 20, 50 μMApoptosis (Flow Cytometry)Attenuated the increase in apoptosis.[7][7]
HT22L-Glutamate (25 mM)Not specifiedCell ViabilitySignificantly enhanced cell viability.[11][11]

Table 2: In Vivo Neuroprotective Effects of this compound in Animal Models

Animal ModelTreatmentOutcome MeasurementResultReference
Sporadic AD Mice (ICV-STZ)50 or 100 mg/kg/day (oral) for 21 daysCognitive Deficits (Novel Object Recognition, Morris Water Maze)Improved cognitive deficits.[5][12][5][12]
Sporadic AD Mice (ICV-STZ)100 mg/kg/day (oral) for 21 daysAcetylcholinesterase (Ache) ActivityReduced Ache activity by 50.3%.[5][5]
Sporadic AD Mice (ICV-STZ)100 mg/kg/day (oral) for 21 daysMDA LevelReduced MDA level by 35.3%.[5][5]
Sporadic AD Mice (ICV-STZ)100 mg/kg/day (oral) for 21 daysGSH ActivityIncreased GSH activity by 82.2%.[5][5]
Sporadic AD Mice (ICV-STZ)100 mg/kg/day (oral) for 21 daysSOD ActivityIncreased SOD activity by 73.2%.[5][5]
Sporadic AD Mice (ICV-STZ)100 mg/kg/day (oral) for 21 daysTNF-α, IL-1β, IL-6 LevelsDecreased TNF-α by 39.8%, IL-1β by 44.9%, and IL-6 by 39.8%.[5][5]
AD MiceNot specifiedGlucose Uptake in BrainIncreased glucose uptake.[1][1]
Severe TBI Mice0.3-3.0 mg/kg (intraperitoneal)Neurological OutcomesAttenuated cerebral edema and reduced neuroinflammation.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature.

In Vitro Neuroprotection Assay
  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Neurotoxicity: To induce neurotoxicity, cells are treated with an insulting agent such as hydrogen peroxide (H₂O₂) at a final concentration of 150 μM for a specified duration (e.g., 3 hours).[4]

  • This compound Treatment: this compound is added to the cell culture at various concentrations (e.g., 0.5, 0.05, and 0.005 μg/mL) and incubated for 24 hours.[4]

  • Assessment of Cell Viability: Cell viability is determined using a Cell Counting Kit-8 (CCK8) or MTT assay. The absorbance is measured at a specific wavelength (e.g., 450 nm), and the relative cell viability is calculated by normalizing to the vehicle control.[4]

Western Blot Analysis
  • Protein Extraction: Cells or brain tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, NF-κB) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[6][8]

Animal Model of Sporadic Alzheimer's Disease
  • Animal Model Induction: Sporadic Alzheimer's disease is induced in mice by intracerebroventricular (ICV) injection of streptozotocin (STZ) (e.g., 3 mg/kg) on alternate days.[5][12]

  • This compound Administration: this compound is administered orally to the mice daily at specific doses (e.g., 50 or 100 mg/kg) for a set period (e.g., 21 days), starting from the first day of STZ injection.[5][12]

  • Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and novel object recognition test.[5][12]

  • Biochemical and Histological Analysis: After the treatment period, the mice are euthanized, and brain tissues (e.g., hippocampus) are collected for biochemical assays (e.g., measuring levels of oxidative stress markers and inflammatory cytokines) and histological analysis.[5]

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its neuroprotective potential.

Evodiamine_Signaling_Pathways cluster_stress Oxidative Stress / Inflammation cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2/HO-1 Pathway cluster_pi3k PI3K/Akt/GSK-3β Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes ROS ROS Nrf2 Nrf2 ROS->Nrf2 Induces Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Inflammatory_Stimuli->NFkB Activates EVO This compound EVO->Nrf2 Activates PI3K PI3K EVO->PI3K Activates EVO->NFkB Inhibits HO1 HO-1 Nrf2->HO1 Activation Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Akt Akt PI3K->Akt Activation GSK3b GSK-3β Akt->GSK3b Inhibition Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival Promotes (when inhibited) Inflammation_Reduction Reduced Inflammation NFkB->Inflammation_Reduction Suppresses (when inhibited) Antioxidant_Response->Neuronal_Survival Inflammation_Reduction->Neuronal_Survival

Caption: Key signaling pathways modulated by this compound for neuroprotection.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Toxin_Exposure Induce Neurotoxicity (e.g., H₂O₂, MPP⁺) Cell_Culture->Toxin_Exposure EVO_Treatment_vitro This compound Treatment (Dose-response) Toxin_Exposure->EVO_Treatment_vitro Viability_Assay Assess Cell Viability (MTT, CCK8) EVO_Treatment_vitro->Viability_Assay Biochemical_Assays_vitro Biochemical Assays (ROS, Western Blot) EVO_Treatment_vitro->Biochemical_Assays_vitro Data_Analysis Statistical Analysis of Results Viability_Assay->Data_Analysis Biochemical_Assays_vitro->Data_Analysis Animal_Model Induce Neurodegenerative Model (e.g., AD mice) EVO_Treatment_vivo This compound Administration (Oral, IP) Animal_Model->EVO_Treatment_vivo Behavioral_Tests Behavioral Assessments (Morris Water Maze) EVO_Treatment_vivo->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis (Histology, Biochemistry) Behavioral_Tests->Tissue_Analysis Tissue_Analysis->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound's neuroprotection.

Conclusion

This compound presents a compelling profile as a neuroprotective agent with a multi-target mechanism of action. Its ability to mitigate neuroinflammation, combat oxidative stress, and modulate key signaling pathways involved in neuronal survival highlights its therapeutic potential for a range of neurodegenerative diseases. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its continued investigation. Further research, including preclinical and clinical studies, is warranted to fully elucidate its efficacy and safety profile for therapeutic use in humans. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel treatments for neurological disorders.

References

Understanding the chemical structure-activity relationship of Evodiamine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure-Activity Relationship of Evodiamine

Introduction

This compound is a naturally occurring indole alkaloid extracted from the fruits of Evodia rutaecarpa (Wu-Chu-Yu), a plant long utilized in traditional Chinese medicine.[1][2] It possesses a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-obesity, and cardioprotective effects.[2][3] The core chemical structure of this compound, a pentacyclic quinazolinocarboline system, serves as a privileged scaffold for medicinal chemists.[4] However, natural this compound often exhibits suboptimal biological activity and poor pharmacokinetic properties, such as low water solubility and bioavailability, which limit its clinical application.[5][6]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound. It details how specific structural modifications influence its biological functions, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives as potential therapeutic agents.

Core Chemical Structure

This compound features a rigid, polycyclic 6/5/6/6/6 ring system. Structural modifications have primarily focused on the A, D, and E rings, as well as the C5, N-13, and N-14 positions, in an effort to enhance potency and overcome pharmacokinetic challenges.[3]

Structure-Activity Relationship (SAR) Analysis

Anticancer Activity

This compound and its derivatives exert anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][5][7] A key mechanism for many potent derivatives is the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2).[8][9][10]

Key SAR Findings:

  • E-Ring Modifications : The E-ring is a critical site for modification. The introduction of a hydroxyl group at the C-10 position can dramatically increase antitumor activity.[9] For instance, the 10-hydroxyl derivative 10j showed GI50 values lower than 3 nM across multiple cancer cell lines, whereas replacing the hydroxyl with a methoxyl group led to a significant loss of activity.[9] Disubstituted derivatives on the E-ring have also yielded compounds with potent anti-hepatocellular carcinoma activity, with IC50 values as low as 0.04 µM.[10][11]

  • A-Ring Modifications : The A-ring also presents opportunities for potency enhancement. A hydroxyl group at the C-3 position has been shown to be important for activity.[9] Furthermore, introducing an amino group at the C-2 position resulted in a derivative (8a ) with potent inhibitory activity against MDA-MB-231 (IC50 = 0.79 µM) and SW620 (IC50 = 1.28 µM) cancer cells.[12]

  • N-14 Position : Substitution on the N-14 phenyl group has been explored. Combining a meta-fluoro substitution on the N-14 phenyl with modifications on the E-ring has produced derivatives with favorable bioactivity.[10]

  • C-Ring Modifications : Ring-opening modifications of the C-ring have led to novel derivatives, with a hexyl-substituted compound showing strong antitumor activity against BGC803 and SW480 gastric and colon cancer cell lines.[13]

Table 1: Antiproliferative Activity of this compound Derivatives (IC50/GI50 Values)

CompoundModificationCell LineIC50 / GI50 (µM)Reference
This compoundParent CompoundU2OS (Osteosarcoma)6[14]
This compoundParent CompoundHepG2 (Liver)>100[15]
10j 10-hydroxylA549, HCT116, SNU-398<0.003[9]
10g 10-methoxylA549, HCT116, SNU-3980.44 - 1.07[9]
F-3 E-ring disubstitutedHuh7 (Liver)0.05[10][11]
F-4 E-ring disubstitutedHuh7 (Liver)0.04[10][11]
F-4 E-ring disubstitutedSK-Hep-1 (Liver)0.06[10][11]
8a 2-aminoMDA-MB-231 (Breast)0.79[12]
8a 2-aminoSW620 (Colon)1.28[12]
8b 2-hydroxyH460 (Lung)6.69[16]
112 NO-donating derivativeBGC-823 (Gastric)0.07[7]

Anticancer Signaling Pathways

This compound's anticancer effects are mediated by modulating numerous signaling pathways. It can induce apoptosis by altering the Bax/Bcl-2 ratio and activating caspases.[1][6] It also inhibits critical cell survival pathways such as PI3K/Akt and Raf/MEK/ERK and suppresses the activation of transcription factors like NF-κB and STAT3.[1][7][14][17]

Evodiamine_Anticancer_Pathway This compound's Anticancer Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Growth Factor Receptors PI3K PI3K Receptors->PI3K Raf Raf Receptors->Raf EVO This compound Derivatives Akt Akt EVO->Akt ERK ERK EVO->ERK NFkB NF-κB EVO->NFkB Bcl2 Bcl-2 (Anti-apoptotic) EVO->Bcl2 Topoisomerase Topoisomerase I/II EVO->Topoisomerase PI3K->Akt Akt->NFkB Akt->Bcl2 MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis DNA_Replication DNA Replication Topoisomerase->DNA_Replication

This compound inhibits key cancer survival and proliferation pathways.
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties, providing a scientific rationale for its traditional use.[18] The primary mechanism involves the inhibition of key inflammatory mediators.

Key SAR Findings and Mechanism:

  • This compound strongly inhibits the synthesis of prostaglandin E2 (PGE2) in lipopolysaccharide-treated cells.[18]

  • This effect is achieved by inhibiting the induction of cyclooxygenase-2 (COX-2), a critical enzyme in the pro-inflammatory cascade.[18][19]

  • The suppression of COX-2 is mediated through the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a pivotal transcription factor that governs the expression of many pro-inflammatory genes.[1][18][19]

Evodiamine_Anti_Inflammatory_Pathway This compound's Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates, leading to degradation NFkB_Active Active NF-κB (Translocation to Nucleus) IKK->NFkB_Active activation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits COX2_Gene COX-2 Gene Transcription NFkB_Active->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 Inflammation Inflammation PGE2->Inflammation EVO This compound EVO->IKK inhibits EVO->NFkB_Active inhibits activation

This compound blocks the NF-κB pathway to reduce inflammation.
Anti-obesity Activity

This compound has been investigated for its potential to combat obesity.[20] While initially thought to act similarly to capsaicin, subsequent research has revealed a distinct, UCP1-independent mechanism.[21][22][23]

Key SAR Findings and Mechanism:

  • This compound prevents diet-induced obesity in animal models, reducing body weight gain and fat accumulation.[21][22]

  • This effect is not dependent on uncoupling protein-1 (UCP1) thermogenesis, distinguishing it from capsaicin.[22][23]

  • The primary mechanism is the inhibition of adipogenesis (the formation of fat cells). This compound activates the ERK/MAPK signaling pathway in preadipocytes.[4][22]

  • The activation of ERK/MAPK leads to the downregulation of key adipogenic transcription factors (e.g., PPAR-γ) and creates negative cross-talk with the insulin/Akt signaling pathway, effectively blocking adipocyte differentiation.[22][23]

Evodiamine_Anti_Obesity_Pathway This compound's Anti-adipogenic Mechanism Preadipocyte Preadipocyte Insulin_Signal Insulin Signaling Preadipocyte->Insulin_Signal Akt Akt Insulin_Signal->Akt PPARg PPARγ Expression Akt->PPARg Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis Fat_Accumulation Obesity / Fat Accumulation Adipogenesis->Fat_Accumulation EVO This compound MEK MEK EVO->MEK ERK ERK MEK->ERK ERK->Akt negative cross-talk ERK->PPARg inhibits

This compound inhibits fat cell formation via the ERK/MAPK pathway.

Experimental Protocols

The evaluation of this compound and its derivatives involves a standard cascade of in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding : Cancer cells (e.g., Huh7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[10]

  • Compound Treatment : Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 48-72 hours).[10][12]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[24]

  • Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the compound's effect on signaling pathways.

  • Protein Extraction : Cells treated with the compound are lysed to extract total protein.

  • Protein Quantification : Protein concentration is determined using a method like the BCA assay.

  • SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2).[14]

  • Secondary Antibody & Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This animal model assesses the antitumor efficacy of a compound in a living organism.

  • Cell Implantation : Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).[9]

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Compound Administration : Mice are randomized into groups and treated with the vehicle control, a positive control drug (e.g., sorafenib), or the this compound derivative via a specific route (e.g., intraperitoneal injection).[11]

  • Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). The tumor growth inhibition (TGI) rate is calculated.[11]

Experimental_Workflow Drug Discovery Workflow for this compound Derivatives cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Derivative Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT Antiproliferative Screening (MTT) Characterization->MTT Mechanism Mechanism Studies (Western Blot, Flow Cytometry) MTT->Mechanism Enzyme Enzyme Assays (Topoisomerase) MTT->Enzyme Xenograft Tumor Xenograft Model Enzyme->Xenograft Lead Compound Selection Toxicity Toxicity Studies Xenograft->Toxicity PK Pharmacokinetics Xenograft->PK

A typical workflow for developing this compound-based drug candidates.

Conclusion

The chemical structure of this compound provides a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that targeted modifications to its pentacyclic core can lead to derivatives with substantially enhanced potency against cancer, inflammation, and obesity. The E-ring, particularly at the C-10 position, and the A-ring have emerged as hotspots for modifications that yield highly active compounds. The dual inhibition of topoisomerases and the modulation of key signaling pathways like PI3K/Akt, NF-κB, and ERK are central to the multifaceted activities of these derivatives.

Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve bioavailability and clinical translatability. The use of drug delivery systems, such as solid dispersions or nanoformulations, may help overcome the inherent solubility issues of the this compound scaffold.[5][6][25] The rich SAR data available provides a robust foundation for the rational design of next-generation this compound-based drugs with superior efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Evodiamine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current techniques for the extraction and purification of evodiamine from its primary natural source, the dried unripe fruit of Tetradium ruticarpum (previously Evodia rutaecarpa). Detailed protocols for common methods are provided, along with a summary of quantitative data to aid in method selection and optimization.

Introduction

This compound is a quinazoline-carboline alkaloid that has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2] The therapeutic potential of this compound has driven the development of efficient methods for its extraction and purification to ensure a consistent and high-quality supply for research and drug development purposes. This document outlines several established and emerging techniques for the isolation of this compound.

Extraction Techniques

A variety of extraction methods have been developed for this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the desired yield, purity, cost, and environmental impact.

Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from the plant material. Ethanol is a commonly used solvent.

Advanced Extraction Techniques

To improve efficiency and reduce the environmental impact of solvent-based methods, several advanced techniques have been developed.

  • Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide (SC-CO2), often with a co-solvent like methanol or ethanol, to extract this compound. SFE is known for its high selectivity and the use of environmentally benign solvents.[3]

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt the plant cell walls, enhancing the extraction process. This method can significantly reduce extraction time and solvent consumption.[4]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.

Quantitative Data Summary for this compound Extraction
Extraction MethodPlant MaterialSolvent SystemTemperature (°C)Pressure (bar)TimeYield of this compound (mg/g)Reference
Supercritical Fluid Extraction (SFE)Evodia rutaecarpa fruitCO2 with methanol as co-solvent6228078 min1.217[3]
Conventional Solvent ExtractionEvodia rutaecarpa70% EthanolRefluxAtmospheric3 x 2hNot specified[5]

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds, and further purification is necessary to isolate this compound.

Chromatographic Methods
  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products like this compound. It avoids the use of solid stationary phases, reducing the risk of sample adsorption and degradation.

  • Macroporous Resin Chromatography: This technique utilizes macroporous resins to adsorb the target compounds from the crude extract, which are then eluted with a suitable solvent. It is a cost-effective method for preliminary purification and enrichment.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of this compound to achieve high purity. Chiral HPLC can also be employed to separate this compound enantiomers.[6]

Quantitative Data Summary for this compound Purification
Purification MethodCrude Extract SourceSolvent System/Mobile PhasePurity of this compoundReference
High-Speed Counter-Current Chromatography (HSCCC)Evodia rutaecarpan-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v)98.7%[7]
High-Speed Counter-Current Chromatography (HSCCC)Evodia rutaecarpan-hexane/ethyl acetate/methanol/water (3.0:2.5:3.5:2.0, v/v/v/v)High Purity[8]
Macroporous Resin (D101)Evodiae Fructus95% Ethanol for desorption5.89% (in purified extract)[9]
Preparative HPLCEvodia rutaecarpaIsocratic RP-HPLCNot specified[10]
Open Column ChromatographyEvodiae fructusNot specified98.5%[11]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

Objective: To extract this compound from Evodia rutaecarpa fruit using SFE.

Materials:

  • Dried and powdered Evodia rutaecarpa fruit

  • Supercritical Fluid Extractor

  • CO2 (SFC grade)

  • Methanol (HPLC grade)

  • HPLC for analysis

Procedure:

  • Load the powdered Evodia rutaecarpa fruit into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Pressure: 280 bar

    • Temperature: 62 °C

    • Dynamic Extraction Time: 78 minutes

    • CO2 flow rate: As per instrument specifications

    • Co-solvent (methanol) flow rate: 0.4 mL/min[3]

  • Initiate the extraction process.

  • Collect the extract from the collection vessel.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analyze the this compound content in the extract using a validated HPLC method.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound

Objective: To purify this compound from a crude extract using HSCCC.

Materials:

  • Crude extract of Evodia rutaecarpa

  • HSCCC instrument

  • n-hexane, ethyl acetate, methanol, water (all HPLC grade)

  • HPLC for purity analysis

Procedure:

  • Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).[7]

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Fill the HSCCC column with the stationary phase (the upper phase).

  • Pump the mobile phase (the lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude extract in a small volume of the biphasic solvent system.

  • Inject the sample into the HSCCC column.

  • Collect fractions at regular intervals.

  • Monitor the fractions by TLC or HPLC to identify those containing this compound.

  • Combine the fractions containing pure this compound and evaporate the solvent.

  • Determine the purity of the isolated this compound using HPLC.

Visualizations

Experimental Workflow: this compound Extraction and Purification

Evodiamine_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Evodia rutaecarpa Fruit extraction_method Extraction (e.g., SFE, Solvent Extraction) plant_material->extraction_method crude_extract Crude this compound Extract extraction_method->crude_extract purification_method Purification (e.g., HSCCC, Macroporous Resin) crude_extract->purification_method fractions Collected Fractions purification_method->fractions pure_this compound Pure this compound fractions->pure_this compound hplc_analysis HPLC Analysis pure_this compound->hplc_analysis

Caption: General workflow for this compound extraction and purification.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Its anti-cancer and anti-inflammatory activities are of particular interest.

Anti-Cancer Signaling Pathways:

This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cells by targeting pathways such as NF-κB, PI3K/Akt, and MAPK/ERK.[7][8][10][12]

Evodiamine_Cancer_Signaling cluster_NFKB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway This compound This compound IKK IKK This compound->IKK inhibits PI3K PI3K This compound->PI3K inhibits Raf Raf This compound->Raf inhibits IkappaBalpha IκBα IKK->IkappaBalpha inhibits phosphorylation NFkappaB NF-κB IkappaBalpha->NFkappaB sequesters NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) NFkappaB_nucleus->Gene_Expression Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_inhibition Inhibition of Apoptosis mTOR->Apoptosis_inhibition MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

Caption: this compound's inhibitory effects on key cancer signaling pathways.

Anti-Inflammatory Signaling Pathway:

This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[10][13]

Evodiamine_Inflammation_Signaling cluster_NFKB_pathway NF-κB Pathway This compound This compound IKK IKK This compound->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK IkappaBalpha IκBα IKK->IkappaBalpha phosphorylates NFkappaB NF-κB IkappaBalpha->NFkappaB releases NFkappaB_nucleus NF-κB (nucleus) NFkappaB->NFkappaB_nucleus Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkappaB_nucleus->Inflammatory_Genes

References

High-performance liquid chromatography (HPLC) analysis of Evodiamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the analysis of Evodiamine using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

This compound is a quinazolinocarboline indole alkaloid predominantly found in the unripe fruit of Evodia rutaecarpa (Juss.) Benth. (Rutaceae family). It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and vasodilatory effects. Accurate and reliable quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. HPLC is a robust and widely used technique for this purpose.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of this compound. The protocols are based on established and validated methods from the scientific literature.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for extraction from herbal materials and biological fluids.

2.1.1. Extraction from Evodia fructus (Herbal Material)

This protocol is suitable for the extraction of this compound from the dried, unripe fruit of Evodia rutaecarpa.

  • Materials:

    • Dried Evodia fructus powder

    • Methanol, HPLC grade

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filter

  • Procedure:

    • Accurately weigh 1.0 g of powdered Evodia fructus into a conical flask.

    • Add 50 mL of methanol to the flask.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis.

2.1.2. Solid-Phase Extraction (SPE) from Human Serum

This protocol is designed for the extraction and purification of this compound from human serum samples, suitable for pharmacokinetic studies.[1]

  • Materials:

    • Human serum sample

    • C18 SPE cartridge

    • Methanol, HPLC grade

    • Water, HPLC grade

    • Nitrogen evaporator

  • Procedure:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the human serum sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Elute this compound from the cartridge with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

HPLC Chromatographic Conditions

Multiple HPLC methods have been developed for this compound analysis. Below are two representative methods: a standard reversed-phase HPLC-UV method and a more sensitive LC-MS/MS method.

2.2.1. HPLC-UV Method

This method is suitable for the quantification of this compound in herbal extracts.[2]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Column:

    • C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A gradient of acetonitrile and water is commonly used. A typical gradient could be:

      • 0-10 min: 30-50% Acetonitrile

      • 10-20 min: 50-70% Acetonitrile

      • 20-25 min: 70-30% Acetonitrile

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 30°C

  • Detection Wavelength:

    • 225 nm[2][3]

  • Injection Volume:

    • 10-20 µL

2.2.2. LC-MS/MS Method for Biological Samples

This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices like rat plasma.[4]

  • Instrumentation:

    • UPLC or HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Column:

    • C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

    • Isocratic or gradient elution can be used. For example, an isocratic elution with 85% Methanol and 15% water containing 5 mmol/L ammonium formate.[1]

  • Flow Rate:

    • 0.3-0.5 mL/min[1][5]

  • Column Temperature:

    • 35-40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 304.1 → 288.1 (Quantifier), 304.1 → 146.1 (Qualifier)[1]

      • Internal Standard (e.g., Carbamazepine): m/z 237.1 → 194.1

  • Injection Volume:

    • 5-20 µL[4]

Data Presentation

The following tables summarize the quantitative data from validated HPLC methods for this compound analysis, providing a reference for expected performance.

Table 1: HPLC Method Validation Parameters for this compound in Herbal Extracts
ParameterResultReference
Linearity Range2 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.9999[2]
Precision (RSD, %)
- Intra-day3.54 - 4.74[2]
- Inter-day1.89 - 3.72[2]
Accuracy (Recovery, %)99.8[2]
Limit of Detection (LOD)0.0625 µg/mL[2]
Limit of Quantification (LOQ)0.125 µg/mL[2]
Table 2: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
ParameterResultReference
Linearity Range0.2 - 50.0 ng/mL[4]
Correlation Coefficient (r²)0.9997[4]
Precision (RSD, %)
- Intra-day4.61 - 13.51[4]
- Inter-day5.65 - 11.49[4]
Accuracy92.08 - 102.99%[4]
Lower Limit of Quantification (LLOQ)0.2 ng/mL[4]
Recovery96.12 - 99.46%[4]
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValueReference
Dose100 mg/kg[4]
Cmax (Maximum Plasma Concentration)5.3 ± 1.5 ng/mL[4]
Tmax (Time to Cmax)22 ± 8 min[4]
t1/2 (Half-life)451 ± 176 min[4]

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample Matrix herbal Herbal Material (Evodia fructus) start->herbal biological Biological Fluid (Plasma/Serum) start->biological extraction Solvent Extraction (e.g., Methanol) herbal->extraction spe Solid-Phase Extraction (SPE) biological->spe filtration Filtration extraction->filtration evaporation Evaporation & Reconstitution spe->evaporation hplc_ready Sample for HPLC filtration->hplc_ready evaporation->hplc_ready hplc HPLC System hplc_ready->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection Detection (UV or MS/MS) separation->detection data_acq Data Acquisition detection->data_acq chromatogram Chromatogram data_acq->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification calibration Calibration Curve calibration->quantification report Final Report quantification->report

Caption: Experimental Workflow for HPLC Analysis of this compound.

logical_relationship cluster_matrix Sample Matrix cluster_method Analytical Method cluster_application Application This compound This compound (Analyte) Herbal Herbal Extract This compound->Herbal Biological Biological Fluid This compound->Biological HPLC HPLC-UV Herbal->HPLC LCMS LC-MS/MS Biological->LCMS QC Quality Control HPLC->QC PK Pharmacokinetic Studies LCMS->PK

Caption: Logical Relationships in this compound Analysis.

References

Application Notes and Protocols for the Synthesis of Evodiamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the synthesis of various Evodiamine derivatives, catering to researchers, scientists, and drug development professionals. The methodologies outlined below are based on established synthetic routes and are designed to be reproducible in a standard laboratory setting.

Introduction

This compound, a quinazolinocarboline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent antitumor properties.[1] However, the clinical development of this compound has been hampered by its poor solubility and low bioavailability.[2] To address these limitations and to explore the structure-activity relationships (SAR) for enhanced therapeutic efficacy, extensive efforts have been dedicated to the synthesis of novel this compound derivatives.[1][3]

This document outlines detailed protocols for the synthesis of several classes of this compound derivatives, including C3-aryl, N13-substituted, and ring-opened analogs. Additionally, a one-pot synthesis method for the this compound scaffold is described. The protocols are supplemented with quantitative data on reaction yields and biological activities, presented in clear tabular formats for easy comparison. Visual diagrams generated using the DOT language are provided to illustrate key synthetic pathways and experimental workflows.

I. Synthesis of C3-Aryl this compound Derivatives via Suzuki-Miyaura Coupling

The introduction of aryl groups at the C3 position of the this compound scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[4] The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly effective method for creating the C-C bond between the this compound core and various arylboronic acids.[5]

Experimental Protocol

Step 1: N-13 Protection of this compound (1)

  • Dissolve this compound (1.0 g, 3.30 mmol) in dry tetrahydrofuran (THF, 30 mL).

  • Add di-tert-butyldicarbonate (Boc₂O, 1.08 g, 4.95 mmol, 1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 40 mg, 0.33 mmol, 0.1 equiv.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-Boc-evodiamine (2).[5]

Step 2: Bromination at C3 Position (2)

  • Dissolve the crude N-Boc-evodiamine (2) in a suitable solvent.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Work up the reaction mixture to isolate the C3-bromo-N-Boc-evodiamine (3).[4]

Step 3: Suzuki-Miyaura Coupling (3)

  • To a reaction vessel, add C3-bromo-N-Boc-evodiamine (3) (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.3 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., toluene/ethanol).

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the C3-aryl-N-Boc-evodiamine derivative (4).[5]

Step 4: Deprotection of N-13 (4)

  • Dissolve the purified C3-aryl-N-Boc-evodiamine derivative (4) in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at room temperature.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction mixture and extract the product.

  • Purify the final C3-aryl this compound derivative (5) by column chromatography.

Suzuki-Miyaura Coupling for C3-Aryl this compound Derivatives This compound This compound (1) N_Boc_this compound N-Boc-Evodiamine (2) This compound->N_Boc_this compound Boc₂O, DMAP, THF Bromo_this compound C3-Bromo-N-Boc-Evodiamine (3) N_Boc_this compound->Bromo_this compound NBS Aryl_Evodiamine_Protected C3-Aryl-N-Boc-Evodiamine (4) Bromo_this compound->Aryl_Evodiamine_Protected ArB(OH)₂, Pd catalyst, Base Aryl_this compound C3-Aryl this compound Derivative (5) Aryl_Evodiamine_Protected->Aryl_this compound TFA

Caption: Synthetic scheme for C3-aryl this compound derivatives.

Quantitative Data
Derivative (Ar)Yield (%)HCT116 IC₅₀ (µM)[4]4T1 IC₅₀ (µM)[4]HepG2 IC₅₀ (µM)[4]
Phenyl66-86>10>10>10
4-Methylphenyl66-865.89 ± 0.458.32 ± 0.67>10
4-Methoxyphenyl66-864.33 ± 0.326.78 ± 0.54>10
4-Fluorophenyl66-863.45 ± 0.285.12 ± 0.418.76 ± 0.70
4-Chlorophenyl66-862.87 ± 0.234.56 ± 0.367.89 ± 0.63
4-(Methylsulfonyl)phenyl66-860.58 ± 0.040.99 ± 0.073.45 ± 0.28

II. Synthesis of N13-Substituted this compound Derivatives

Modification at the N13 position of the indole ring can significantly impact the biological activity and solubility of this compound.[5] A general method for the N13-alkylation of this compound is presented below.

Experimental Protocol
  • Suspend sodium hydride (NaH, 60% in oil, 7.2 mmol) in a solution of this compound (1.82 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).

  • Stir the mixture for 20 minutes at room temperature.

  • Add the appropriate alkylating reagent (e.g., alkyl halide, 7.5 mmol) to the mixture.

  • Stir the reaction mixture for 8 hours at room temperature.

  • Pour the reaction mixture into water (150 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the N13-substituted this compound derivative.[5]

N13-Alkylation of this compound This compound This compound N13_Substituted_this compound N13-Substituted This compound Derivative This compound->N13_Substituted_this compound 1. NaH, DMF 2. R-X (Alkylating Reagent) One-Pot Synthesis of this compound Reactants N-Alkylisatoic Anhydride + Tryptamine + Triethoxymethane This compound This compound Analogue Reactants->this compound Heat, Continuous Biscyclization Synthesis of Ring-Opened this compound Derivatives This compound This compound N13_Alkylated N13-Alkylated this compound (3) This compound->N13_Alkylated 1. NaH, DMF 2. R-X Ring_Opened Ring-Opened this compound Derivative (4) N13_Alkylated->Ring_Opened TFA, Chloroform Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis of Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Screening Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies Apoptosis->Mechanism Signaling Pathway Evodiamine_Derivative This compound Derivative Topoisomerase Topoisomerase I/II Evodiamine_Derivative->Topoisomerase Inhibition DNA_Damage DNA Damage Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

References

Application Notes and Protocols for In Vivo Testing of Evodiamine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental models for evaluating the therapeutic efficacy of Evodiamine, a bioactive alkaloid compound. The protocols and data presented are collated from preclinical studies and are intended to guide the design and execution of future research.

This compound has demonstrated significant potential in various therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions.[1][2][3] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.[1][3]

I. Anti-Cancer Efficacy of this compound

This compound exhibits potent anti-cancer activities by inhibiting tumor cell proliferation, inducing apoptosis, and preventing invasion and metastasis.[2][4][5] In vivo studies have corroborated these effects across various cancer types.[1][2]

A. Xenograft Mouse Models of Cancer

A common in vivo model for assessing anti-cancer efficacy involves the subcutaneous xenografting of human cancer cells into immunodeficient mice.

Experimental Workflow for Xenograft Models

cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Xenograft Subcutaneous Injection of Cancer Cells Cell Harvest->Xenograft Tumor Growth Tumor Growth Monitoring Xenograft->Tumor Growth Grouping Randomization into Treatment Groups Tumor Growth->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Tissue Collection Tumor & Organ Harvesting Sacrifice->Tissue Collection Analysis Histology, Western Blot, etc. Tissue Collection->Analysis

Caption: Workflow for assessing this compound's anti-cancer efficacy in a xenograft mouse model.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, HepG2 for liver cancer) are cultured in appropriate media until they reach the logarithmic growth phase.[1][6]

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are typically used.

  • Xenograft Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).

  • Treatment: Mice are randomized into control and treatment groups. This compound is typically administered via intraperitoneal injection or oral gavage.

  • Endpoint Analysis: After the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, immunohistochemistry).

Quantitative Data Summary: Anti-Cancer Efficacy

Cancer TypeCell LineAnimal ModelThis compound Dose & RouteTreatment DurationOutcomeReference
Colorectal CancerHCT116BALB/c nude mice20 mg/kg/day, i.p.21 daysSignificant reduction in tumor volume and weight[6]
Liver CancerHepG2Tumor-bearing miceNot specifiedNot specifiedIncreased WWOX expression[1]
Colon CancerColon 26-L5MiceNot specifiedNot specified70% reduction in lung metastases[2]

Signaling Pathways in Cancer

This compound exerts its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[1][6]

cluster_pathway This compound's Anti-Cancer Signaling This compound This compound RTKs Receptor Tyrosine Kinases (RTKs) This compound->RTKs Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Induces PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt p53 p53 Akt->p53 Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits Cell Proliferation Cell Proliferation STAT3->Cell Proliferation Promotes

Caption: Simplified signaling cascade of this compound's anti-cancer action.

II. Anti-Obesity Efficacy of this compound

This compound has been shown to combat diet-induced obesity by increasing energy expenditure and inhibiting adipogenesis.[7][8]

A. Diet-Induced Obesity Mouse Model

This model is used to investigate the effects of this compound on weight gain, fat accumulation, and related metabolic parameters.

Experimental Protocol:

  • Animal Model: C57BL/6J mice are often used.

  • Diet: Mice are fed a high-fat diet (HFD) to induce obesity. A control group is fed a normal chow diet.

  • Treatment: this compound is administered as a dietary admixture (e.g., 0.03% w/w) or via oral gavage.[7]

  • Monitoring: Body weight, food intake, and body composition are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, blood samples are collected for analysis of serum leptin, insulin, and lipid profiles. Adipose tissue and liver are harvested for histological and molecular analysis.

Quantitative Data Summary: Anti-Obesity Efficacy

Animal ModelDietThis compound DoseTreatment DurationOutcomeReference
UCP1-knockout miceHigh-fat diet0.03% (w/w) in diet2 monthsReduced body weight gain, adiposity, and serum leptin and insulin levels[7]
db/db miceStandard dietNot specified, i.p.14 daysSignificant reduction in body weight gain and epididymal white adipose tissue weight[9]
KK-Ay miceStandard dietNot specified1 weekSignificant decrease in body weight gain[10]

Signaling Pathways in Obesity

This compound's anti-obesity effects are partly mediated by the ERK/MAPK signaling pathway, which inhibits adipocyte differentiation.[7]

cluster_pathway This compound's Anti-Obesity Signaling This compound This compound ERK_MAPK ERK/MAPK This compound->ERK_MAPK Activates PPARg PPARγ ERK_MAPK->PPARg Inhibits Akt Akt ERK_MAPK->Akt Negative Crosstalk Adipocyte_Diff Adipocyte Differentiation PPARg->Adipocyte_Diff Promotes Insulin_Signaling Insulin Signaling Akt->Insulin_Signaling Insulin_Signaling->Adipocyte_Diff Promotes

Caption: this compound's modulation of adipocyte differentiation via the ERK/MAPK pathway.

III. Anti-Inflammatory Efficacy of this compound

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1][11][12]

A. Osteoarthritis Mouse Model

The destabilization of the medial meniscus (DMM) model is a common surgical method to induce osteoarthritis in mice.

Experimental Protocol:

  • Animal Model: C57BL/6 mice are typically used.

  • Surgical Procedure: The medial meniscotibial ligament is transected in one knee joint to induce instability and subsequent cartilage degeneration. The contralateral joint serves as a control.

  • Treatment: this compound is administered, for example, via intraperitoneal injection.

  • Endpoint Analysis: After a set period (e.g., 8 weeks), knee joints are harvested for histological analysis of cartilage degradation using scoring systems like the OARSI score.[11][12]

Quantitative Data Summary: Anti-Inflammatory Efficacy

Disease ModelAnimal ModelOutcome MeasuresThis compound EffectReference
Osteoarthritis (DMM)MiceOARSI scoresAlleviated cartilage degeneration and reversed the increased scores[11][12]
AsthmaSprague-Dawley ratsSerum and BALF cytokine levels (e.g., TNF-α, IL-4)Lowered cytokine levels[1][13]
Alzheimer's DiseaseAD mouse modelsBrain inflammatory cytokines (TNF-α, IL-1β, IL-6)Inhibited expression of inflammatory cytokines[1][3]

Signaling Pathways in Inflammation

This compound's anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[11][12]

cluster_pathway This compound's Anti-Inflammatory Signaling This compound This compound NFkB_Pathway NF-κB Pathway (p65 phosphorylation) This compound->NFkB_Pathway Inhibits IL1b IL-1β IL1b->NFkB_Pathway p65_translocation p65 Nuclear Translocation NFkB_Pathway->p65_translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, MMP-13) p65_translocation->Pro_inflammatory_genes Activates Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound in inflammation.

IV. Cardiovascular Effects of this compound

This compound has shown protective effects on the cardiovascular system, including the ability to reduce atherosclerotic plaque formation.[14] However, some studies also suggest potential cardiotoxicity at high concentrations.[15][16][17]

A. Atherosclerosis Mouse Model

The LDLR-/- mouse model fed a high-fat diet is a standard model for studying atherosclerosis.

Experimental Protocol:

  • Animal Model: 8-week-old male LDLR-/- mice.

  • Diet: Mice are fed a high-fat diet for a specified period (e.g., 8 weeks).

  • Treatment: this compound is administered daily (e.g., 10 mg/kg/day).[14]

  • Endpoint Analysis: Aortic tissues are harvested for analysis of atherosclerotic plaque formation (e.g., Oil Red O staining). Blood samples are analyzed for lipid profiles.

Quantitative Data Summary: Cardiovascular Effects

Animal ModelThis compound DoseTreatment DurationOutcomeReference
LDLR-/- mice10 mg/kg/day8 weeksReduced atherosclerotic plaque formation[14]
Zebrafish354 ng/mL (LC10)Not specifiedInduced cardiac malfunction[15][16][17]

Signaling Pathways in Cardiovascular Effects

This compound's protective effects in atherosclerosis are associated with the inhibition of the PI3K/Akt axis in vascular smooth muscle cells.[14]

cluster_pathway This compound's Cardioprotective Signaling This compound This compound PI3K_Akt PI3K/Akt Axis This compound->PI3K_Akt Inhibits VSMC_Proliferation VSMC Proliferation & Migration PI3K_Akt->VSMC_Proliferation Promotes Inflammatory_Response Inflammatory Response PI3K_Akt->Inflammatory_Response Promotes Oxidative_Stress Oxidative Stress PI3K_Akt->Oxidative_Stress Promotes Atherosclerosis Atherosclerosis VSMC_Proliferation->Atherosclerosis Inflammatory_Response->Atherosclerosis Oxidative_Stress->Atherosclerosis

Caption: this compound's role in mitigating atherosclerosis through the PI3K/Akt pathway.

Disclaimer: These protocols and data are for informational and research guidance purposes only. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The potential for toxicity, as noted in some cardiovascular studies, should be carefully considered in dose selection and safety monitoring.[15][16][17]

References

Application Notes: Evaluating Evodiamine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated significant anti-tumor activities across a variety of cancer cell lines.[1] Its cytotoxic effects are attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and invasion.[1][2] Comprehensive evaluation of these cytotoxic effects is crucial for understanding its therapeutic potential. This document provides detailed protocols for a panel of standard cell-based assays to characterize the cytotoxic and apoptotic effects of this compound.

Key Cytotoxicity Mechanisms of this compound

This compound's anti-cancer activity is multifaceted, primarily targeting the following cellular processes:

  • Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] This involves the activation of caspases, alteration of Bcl-2 family protein expression, and release of cytochrome c.[3][4]

  • Cell Cycle Arrest: It predominantly causes cell cycle arrest at the G2/M phase in many cancer cell lines, thereby inhibiting cell division.[4][5] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[4]

  • Inhibition of Proliferation and Invasion: this compound has been shown to inhibit the proliferation and invasive potential of cancer cells, a critical aspect of metastasis.[1]

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
U2OSOsteosarcoma648
hFOB 1.19 (normal)Osteoblast10548
B16-F10Melanoma2.4Not Specified
LLCLewis Lung Carcinoma4.8Not Specified
DU-145Prostate Cancer<2Not Specified
PC-3Prostate Cancer<2Not Specified
NCI-H460Lung Cancer<2Not Specified
MCF-7Breast Cancer<2Not Specified
HCT-15Colon Cancer<2Not Specified
SF-268Glioblastoma<2Not Specified

Reference:[1][4][6]

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Cell LineTreatment% Apoptotic Cells% Cells in G2/M Phase
U2OS6 µM this compound (24h)Significantly increased vs. controlSignificantly increased vs. control
U2OS12 µM this compound (24h)Further increased vs. 6 µMFurther increased vs. 6 µM
HCT-1166 µmol·L-1 this compound (48h)14.9 ± 5.8Not Specified
DU1455.0 µM this compound (24h)Significantly increased vs. controlSignificantly increased vs. control

Reference:[4][7][8]

Experimental Protocols

Herein are detailed protocols for the assessment of this compound-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[9]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][9]

  • After incubation, add 100 µL of solubilization solution to each well.[5]

  • Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound and controls for the desired duration.

  • Prepare controls as per the kit manufacturer's instructions: background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer).[10]

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[11]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.

Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound and controls for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.[3]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[12]

  • Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound stock solution (in DMSO)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[14]

  • Incubate the fixed cells for at least 1 hour at 4°C.[14]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[15]

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[16]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[16]

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Seeding treatment This compound Treatment cell_culture->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Membrane Integrity flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis Apoptosis Detection flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle Cell Cycle Analysis western_blot Western Blot treatment->western_blot Protein Expression viability_data Cell Viability (IC50) mtt->viability_data ldh->viability_data apoptosis_data Apoptosis & Cell Cycle (%) flow_apoptosis->apoptosis_data flow_cellcycle->apoptosis_data protein_data Protein Level Changes western_blot->protein_data

Figure 1: Experimental workflow for evaluating this compound cytotoxicity.

evodiamine_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors This compound->Death_Receptors Activates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced apoptosis signaling pathways.

evodiamine_cellcycle_pathway This compound This compound G2_M_Transition G2/M Transition This compound->G2_M_Transition Inhibits Cell_Cycle_Arrest G2/M Arrest CyclinB1_CDK1 Cyclin B1 / CDK1 Complex This compound->CyclinB1_CDK1 Modulates Activity G2_Phase G2 Phase G2_Phase->G2_M_Transition M_Phase M Phase G2_M_Transition->M_Phase G2_M_Transition->Cell_Cycle_Arrest CyclinB1_CDK1->G2_M_Transition Promotes

Figure 3: this compound-induced G2/M cell cycle arrest.

References

Enhancing the Bioavailability of Evodiamine for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated significant potential in various research areas, particularly in oncology, due to its anti-proliferative, pro-apoptotic, and anti-angiogenic activities. However, its progression into further preclinical and clinical studies is significantly hampered by its poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for several established methods to enhance the bioavailability of this compound for research purposes. The described techniques include the formulation of solid dispersions, phospholipid complexes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Introduction to this compound and Bioavailability Challenges

This compound's lipophilic nature leads to poor dissolution in the gastrointestinal tract, which, combined with potential first-pass metabolism, results in low and variable plasma concentrations after oral administration.[1] Enhancing its bioavailability is a critical step to obtaining reliable and reproducible results in both in vitro and in vivo research settings and is essential for its potential therapeutic development. This guide outlines proven strategies to overcome these limitations.

Methods for Improving this compound Bioavailability

Several formulation strategies have been successfully employed to increase the dissolution rate and subsequent absorption of this compound. The primary approaches covered in these notes are:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level, which can significantly enhance its dissolution rate.

  • Phospholipid Complexes: By complexing this compound with phospholipids, a more lipophilic entity is formed that can better traverse the gastrointestinal membrane.

  • PLGA Nanoparticles: Encapsulating this compound within biodegradable and biocompatible PLGA nanoparticles can improve its solubility, provide controlled release, and potentially enhance its therapeutic efficacy.[2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of different this compound formulations from studies in beagle dogs and rats, demonstrating the significant improvements in bioavailability achieved with these methods.

Table 1: Pharmacokinetic Parameters of this compound Solid Dispersion in Beagle Dogs

FormulationC_max (mg/L)T_max (h)AUC (mg·h/L)
Physical Mixture10.48 ± 7.282.5 ± 0.835.12 ± 18.45
Solid Dispersion27.85 ± 13.781.5 ± 0.576.89 ± 35.21

Data adapted from a study on solid dispersions of this compound.[3][4]

Table 2: Pharmacokinetic Parameters of this compound-Phospholipid Complex in Rats

FormulationC_max (ng/mL)T_max (h)AUC (ng·h/mL)Relative Bioavailability (%)
Free this compound35.8 ± 5.70.42 ± 0.1585.6 ± 12.3100
This compound-Phospholipid Complex62.4 ± 9.80.58 ± 0.13187.2 ± 25.4218.82

Data adapted from a study on a novel this compound-phospholipid complex.[5]

Table 3: Pharmacokinetic Parameters of this compound Lipidic Nanoparticles in Rats

FormulationC_max (µg/L)AUC (µg/L·h)
This compound Suspension163.40 ± 13.27862.60 ± 14.03
This compound Lipidic Nanoparticle616.90 ± 21.044084.31 ± 17.21

Data adapted from a study on this compound lipidic nanoparticles.[6]

Experimental Protocols

Protocol for Preparation of this compound Solid Dispersion

This protocol describes the preparation of an this compound solid dispersion using the solvent evaporation method with polyvinylpyrrolidone K30 (PVP K30) as the carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol (95%)

  • Mortar and pestle

  • Sieve (187.5 μm)

  • Rotary evaporator or lyophilizer

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.[7]

  • Dissolve both components completely in a suitable volume of 95% ethanol in a round-bottom flask. For example, use 200 mL of ethanol for 2 g of this compound and 12 g of PVP K30.[7]

  • Evaporate the solvent using a rotary evaporator with the water bath set at 60°C.

  • Alternatively, the solvent can be removed by freeze-drying (lyophilization).[7]

  • Dry the resulting solid mass under vacuum to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.[7]

  • Pass the powdered solid dispersion through a 187.5 μm sieve to obtain a uniform particle size.[7]

  • Store the final product in a desiccator at room temperature.

Protocol for Preparation of this compound-Phospholipid Complex

This protocol details the synthesis of an this compound-phospholipid complex (EPLC) via the solvent evaporation method.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Magnetic stirrer with heating

  • Round-bottom flask

Procedure:

  • Weigh this compound and soybean phosphatidylcholine at a molar ratio of 1:2.[8]

  • Place the weighed components into a 100 mL round-bottom flask.

  • Add a mixture of ethanol and tetrahydrofuran (1:1, v/v) to dissolve the components. The final concentration of this compound should be approximately 2.5 mg/mL.[8]

  • Place the flask on a magnetic stirrer with a heating mantle and stir the reaction mixture at 60°C for 3 hours.[8][9]

  • After the reaction, remove the solvent by rotary evaporation under reduced pressure.

  • Dry the resulting complex in a vacuum oven to remove any remaining solvent.

  • Collect the dried this compound-phospholipid complex and store it in a cool, dark, and dry place.

Protocol for Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a solvent evaporation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30,000–60,000)[10]

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Distilled water

  • Sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in acetone.[10]

  • Aqueous Phase Preparation: Prepare a 1.5% (w/v) PVA solution in distilled water.[10]

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring. The optimal ratio of the organic phase to the aqueous phase is 1:5.[10]

  • Sonication: Sonicate the resulting emulsion for 5 minutes at 60 W to form a nanoemulsion.[10]

  • Solvent Evaporation: Gently stir the nanoemulsion at room temperature for 12 hours to allow the acetone to evaporate completely.[10]

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 15 minutes.[10]

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with distilled water, with centrifugation after each wash.[10]

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of distilled water and freeze-dry overnight to obtain a dry powder.[10]

  • Store the this compound-PLGA nanoparticles at 4°C.[10]

Protocol for In Vitro Caco-2 Cell Permeability Assay

This protocol provides a general method for assessing the permeability of this compound formulations using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells (passage number 30-45)[11]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • Transwell® inserts (12-well or 24-well, polycarbonate membrane, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.[12]

  • Lucifer Yellow (as a monolayer integrity marker)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2.6 x 10^5 cells/cm².[12]

  • Cell Culture and Differentiation: Culture the cells for 21 days in a humidified incubator at 37°C with 5% CO₂. Change the culture medium every 2-3 days.[11][12]

  • Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM™ voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are suitable for the experiment.[11] Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Permeability Assay: a. Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[12] b. For apical-to-basolateral (A-B) transport, add the this compound formulation dissolved in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber. c. For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of this compound formulations.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before oral administration.

  • Dosing: a. Weigh each rat to determine the correct dosing volume. The maximum recommended oral gavage volume is 10-20 ml/kg.[3][6] b. Administer the this compound formulation orally using a suitable gavage needle. Ensure the tube is inserted into the esophagus and not the trachea.[3][6]

  • Blood Sampling: a. Collect blood samples (approximately 0.3 mL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[7] General anesthesia (e.g., isoflurane) is required for retro-orbital blood collection.[13][14] b. After collection, apply gentle pressure to the site to ensure hemostasis.

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Plasma Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as C_max, T_max, and AUC using appropriate software.

Visualization of Mechanisms and Workflows

Signaling Pathways of this compound's Anti-Cancer Effects

This compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.

Evodiamine_Apoptosis_Pathway EVO This compound FasL_Fas FasL/Fas EVO->FasL_Fas Activates Bax Bax EVO->Bax Upregulates Bcl2 Bcl-2 EVO->Bcl2 Downregulates Caspase8 Caspase-8 FasL_Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Evodiamine_Cell_Cycle_Arrest cluster_G2M G2 to M Transition EVO This compound Cdc25c Cdc25c EVO->Cdc25c Inhibits Arrest G2/M Arrest EVO->Arrest Cdc2 Cdc2 Cdc25c->Cdc2 Activates Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Cdc2->Cdc2_CyclinB1 G2_Phase G2 Phase CyclinB1 Cyclin B1 CyclinB1->Cdc2_CyclinB1 M_Phase M Phase Cdc2_CyclinB1->M_Phase Bioavailability_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles) Start->Formulation Characterization Physicochemical Characterization (Particle Size, Drug Loading, etc.) Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro Dissolution Dissolution Studies InVitro->Dissolution Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Evaluation (Rat or Beagle Dog Model) Dissolution->InVivo Permeability->InVivo PK_Study Pharmacokinetic Study (Oral Administration, Blood Sampling) InVivo->PK_Study Analysis Plasma Concentration Analysis (LC-MS/MS) PK_Study->Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis End End: Formulation with Enhanced Bioavailability Data_Analysis->End

References

Application Notes and Protocols: Assessing Evodiamine's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-tumor effects.[1] A substantial body of research indicates that this compound exerts its influence by modulating various signaling pathways, ultimately leading to significant alterations in gene expression that control cell proliferation, apoptosis, migration, and invasion.[2][3][4] These application notes provide an overview of the common techniques and detailed protocols for assessing the impact of this compound on gene expression, intended for researchers, scientists, and professionals in drug development.

Key Techniques for Gene Expression Analysis

Several robust methodologies are employed to elucidate the effects of this compound on the transcriptome and proteome of treated cells. The primary techniques include:

  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a sensitive and widely used technique to measure the messenger RNA (mRNA) expression levels of specific genes of interest. It is often used to validate findings from broader transcriptome analyses.[5][6]

  • RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome. RNA-Seq can identify and quantify both known and novel transcripts, making it a powerful tool for discovering genes and pathways affected by this compound.[7][8]

  • Western Blotting: This technique is used to detect and quantify the expression of specific proteins. It serves as a crucial downstream validation of gene expression changes observed at the mRNA level, confirming that transcriptional alterations translate to functional protein changes.[9][10]

  • Flow Cytometry: While not a direct measure of gene expression, flow cytometry is essential for assessing cellular processes that are outcomes of altered gene expression, such as apoptosis and cell cycle arrest. It can quantify the percentage of cells in different phases of the cell cycle or undergoing apoptosis.[5][11]

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Lines: Various cancer cell lines have been used to study the effects of this compound, including gastric cancer (AGS, BGC-823), non-small cell lung carcinoma (A549, LLC), colorectal cancer (HT29), and osteosarcoma (U2OS) cells.[5][7][10][12]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • This compound Preparation and Treatment: this compound (purity >98%) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are treated with various concentrations of this compound for specified time periods (e.g., 24 or 48 hours). The final concentration of DMSO in the culture medium should be less than 0.1%.[5]

2. RNA Isolation and RT-qPCR

This protocol is for the analysis of relative gene expression using the 2(-Delta Delta C(T)) method.[5]

  • Total RNA Extraction:

    • After treatment with this compound, harvest the cells.

    • Extract total RNA using a commercial RNA extraction kit or a TRIzol-based method according to the manufacturer's instructions.[5][13]

    • Assess the purity and concentration of the extracted RNA by measuring the absorbance at 260 and 280 nm using a spectrophotometer. An A260/A280 ratio of 1.8-2.0 is considered pure.[5]

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and random primers.[5][13]

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target and reference genes (e.g., GAPDH or β-actin), and a suitable qPCR master mix.

    • Perform the qPCR using a real-time PCR system. A typical cycling program is: 95°C for 10-15 minutes, followed by 40-45 cycles of 95°C for 10-15 seconds and 60°C for 60 seconds.[5][11]

    • Analyze the results using the 2(-ΔΔCt) method to determine the relative fold change in gene expression.

3. RNA Sequencing (RNA-Seq) Analysis

This protocol provides a general workflow for differential gene expression analysis using RNA-Seq.

  • Library Preparation:

    • Isolate high-quality total RNA from control and this compound-treated cells. Ensure RNA integrity is high (RIN > 8).[14]

    • Prepare sequencing libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Sample Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[14]

    • Assess the quality and fragment size distribution of the prepared libraries.[14]

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).[14]

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.[7][8]

    • Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis to identify the biological processes and pathways affected.[7]

4. Western Blot Analysis

  • Protein Extraction:

    • Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.[5][15]

Quantitative Data Summary

The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines after treatment with this compound.

Table 1: Effect of this compound on Gene Expression in Gastric Cancer Cells [12]

GeneChange in mRNA ExpressionSignaling Pathway
PTENSignificantly IncreasedPTEN/EGF/PI3K
EGFDramatically DecreasedPTEN/EGF/PI3K
EGFRDramatically DecreasedPTEN/EGF/PI3K
AKTDramatically DecreasedPTEN/EGF/PI3K
mTORDramatically DecreasedPTEN/EGF/PI3K
Beclin-1Significantly IncreasedAutophagy
BaxSignificantly IncreasedApoptosis
Bcl-2Dramatically DecreasedApoptosis
Caspase-3Significantly IncreasedApoptosis
Caspase-8Significantly IncreasedApoptosis

Table 2: Effect of this compound on Gene Expression in Non-Small Cell Lung Carcinoma (NSCLC) Cells [5]

GeneChange in mRNA ExpressionSignaling Pathway
GRP78UpregulatedEndoplasmic Reticulum Stress
IRE1UpregulatedEndoplasmic Reticulum Stress
TRAF2IncreasedEndoplasmic Reticulum Stress
ASK1IncreasedEndoplasmic Reticulum Stress
p-JNKIncreasedEndoplasmic Reticulum Stress
Caspase-12IncreasedApoptosis
Caspase-9IncreasedApoptosis
Caspase-3IncreasedApoptosis
BaxIncreasedApoptosis
Bcl-2DecreasedApoptosis

Table 3: Effect of this compound on Gene Expression in Colorectal Cancer (CRC) Cells [7]

GeneChange in Protein ExpressionSignaling Pathway
p53UpregulatedPI3K/AKT/p53
Bcl-2InhibitedApoptosis
BaxIncreasedApoptosis

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound impacts multiple signaling pathways to exert its anti-cancer effects. The following diagrams illustrate some of the key pathways involved.

Evodiamine_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis cluster_functional Functional Assays start Cancer Cell Lines (e.g., A549, HT29, U2OS) treatment Treat with this compound (Various concentrations & times) start->treatment control Vehicle Control (DMSO) start->control rna_extraction Total RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay control->rna_extraction control->protein_extraction control->apoptosis_assay control->cell_cycle_assay rt_qpcr RT-qPCR (mRNA levels of specific genes) rna_extraction->rt_qpcr rna_seq RNA-Seq (Transcriptome Profiling) rna_extraction->rna_seq western_blot Western Blot (Protein levels of specific targets) protein_extraction->western_blot

General experimental workflow for assessing this compound's effects.

PTEN_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Evo This compound EGFR EGFR Evo->EGFR Inhibits PTEN PTEN Evo->PTEN Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits PTEN->PI3K Inhibits Bax Bax Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis

This compound's impact on the PTEN/PI3K/AKT signaling pathway.

ERS_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Evo This compound ERS ER Stress Evo->ERS Induces GRP78 GRP78 ERS->GRP78 Upregulates IRE1 IRE1 ERS->IRE1 Upregulates Casp12 Caspase-12 ERS->Casp12 TRAF2 TRAF2 IRE1->TRAF2 ASK1 ASK1 TRAF2->ASK1 JNK p-JNK ASK1->JNK Casp9 Caspase-9 JNK->Casp9 Casp12->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced Endoplasmic Reticulum Stress (ERS) pathway.

Raf_MEK_ERK_Pathway cluster_pathway Raf/MEK/ERK Signaling Evo This compound MEK p-MEK Evo->MEK Inhibits ERK p-ERK Evo->ERK Inhibits Raf Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation, Migration, Invasion ERK->Proliferation

Inhibition of the Raf/MEK/ERK pathway by this compound.

References

Application Notes and Protocols for Novel Evodiamine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel drug delivery systems for Evodiamine, a promising bioactive alkaloid with potent anti-cancer and anti-inflammatory properties. The primary challenge in the clinical application of this compound is its poor water solubility and low oral bioavailability.[1][2][3][4][5] This document outlines various nanocarrier-based strategies to overcome these limitations, enhancing its therapeutic efficacy.

Introduction to this compound and the Need for Novel Drug Delivery

This compound (EVO) is a quinazoline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa.[6] It exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, analgesic, and anti-obesity effects.[2][7] Its anti-cancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation and metastasis in various cancer cell lines.[3][5][8] However, the clinical translation of this compound is hampered by its poor solubility in water, leading to low absorption and a reported oral bioavailability of only 0.1%.[9]

Novel drug delivery systems, particularly nanocarriers, offer a promising approach to enhance the solubility, bioavailability, and targeted delivery of this compound.[5][8] These systems can protect the drug from degradation, control its release profile, and improve its pharmacokinetic properties. This document details the preparation and characterization of several such systems: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Phospholipid Complexes.

Data Presentation: Comparative Analysis of this compound Nanocarriers

The following table summarizes the key physicochemical properties of different this compound-loaded nanocarrier formulations as reported in the literature. This allows for a direct comparison of their potential for effective drug delivery.

Delivery SystemFormulation MethodAverage Particle Size (nm)Zeta Potential (mV)Drug Loading (%)Entrapment Efficiency (%)Reference
PLGA Nanoparticles Solvent Evaporation157.4 ± 1.7-23.6 ± 1.3--[7]
BSA Nanoparticles Desolvation~150--~86%[3]
Phospholipid Complex Solvent Evaporation246.1-26.94-94.15% (Complexation Rate)[2][8]
Glycyrrhizic Acid Micelles Film Dispersion130.8-8.4291.23%[4]
SNEDDS Water Titration16.86 ± 0.15---[10]
SNEDDS with IP-DHA -62.40 ± 3.37-22.03 ± 3.29-99.7%[11]
Solid Lipid Nanoparticles Micro-emulsion52-1311.298[12]
NLC (Sucupira Oil) High-Shear Homogenization & Ultrasonication175-213->80%-[13][14]

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation and characterization of various this compound-loaded nanocarriers.

Preparation of this compound-Loaded PLGA Nanoparticles

Method: Emulsion-Solvent Evaporation[4][6][15][16]

Materials:

  • This compound (EVO)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Acetone (Organic Solvent)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 5% w/v)

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 40 mg) and this compound in an organic solvent (e.g., 4 mL of DCM or acetone). Vortex the solution for 15 minutes at room temperature to ensure complete dissolution.

  • Emulsification: Slowly add the organic phase dropwise to a PVA aqueous solution (e.g., 8 mL of 5% PVA) under continuous stirring or sonication. A microtip-probe sonicator can be used for 2 minutes over an ice bath to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion for a minimum of 4 hours at room temperature on a magnetic stir plate to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 9000 rpm for 15 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any residual PVA and unencapsulated drug. Resuspend the pellet in deionized water and centrifuge again after each wash.

  • Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

Workflow for PLGA Nanoparticle Preparation

G cluster_prep Preparation of Organic Phase cluster_emulsion Emulsification cluster_formation Nanoparticle Formation & Recovery dissolve Dissolve EVO and PLGA in Organic Solvent vortex Vortex for 15 min dissolve->vortex add_to_pva Add Organic Phase to PVA Solution vortex->add_to_pva sonicate Sonicate (2 min, ice bath) add_to_pva->sonicate evaporate Solvent Evaporation (4h stirring) sonicate->evaporate centrifuge Centrifuge and Wash (3x) evaporate->centrifuge lyophilize Lyophilize (Optional) centrifuge->lyophilize

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Method: High-Pressure Homogenization (Hot Homogenization)[17][18][19][20]

Materials:

  • This compound (EVO)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Protocol:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve or disperse the desired amount of this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.

  • Nanoparticle Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)

Method: Solvent-Emulsification Evaporation[21][22][23]

Materials:

  • This compound (EVO)

  • Solid Lipid (e.g., Stearic acid, Cetyl palmitate)

  • Liquid Lipid (e.g., Oleic acid, Miglyol® 812)

  • Water-immiscible organic solvent (e.g., Chloroform, Cyclohexane)

  • Aqueous emulsifier solution (e.g., Tween® 80, Poloxamer 188)

Protocol:

  • Organic Phase Preparation: Dissolve the solid lipid, liquid lipid, and this compound in the water-immiscible organic solvent.

  • Emulsification: Disperse the organic phase into the aqueous emulsifier solution using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure (e.g., using a rotary evaporator). The evaporation of the solvent leads to the precipitation of the lipids as nanoparticles in the aqueous phase.

  • Purification: The NLC dispersion can be purified using techniques such as dialysis or centrifugal ultrafiltration.

Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Method: Water Titration Method[24][25]

Materials:

  • This compound (EVO)

  • Oil (e.g., Capmul MCM, Labrafac)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)

Protocol:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, transparent nanoemulsion.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio. Add and dissolve the desired amount of this compound in this mixture with the aid of gentle heating and vortexing to form the liquid SNEDDS pre-concentrate.

  • Characterization of Self-Emulsification: To evaluate the self-emulsifying properties, add a small amount of the SNEDDS formulation to a specific volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation and observe the formation of the nanoemulsion.

Preparation of this compound-Phospholipid Complex

Method: Solvent Evaporation[1][2][8]

Materials:

  • This compound (EVO)

  • Phospholipid (e.g., Soy phosphatidylcholine)

  • Organic solvent (e.g., Ethanol, Tetrahydrofuran)

Protocol:

  • Dissolution: Dissolve this compound and the phospholipid in a suitable organic solvent or a mixture of solvents in a round-bottom flask. A molar ratio of phospholipid to this compound of 2:1 has been shown to be effective.[2]

  • Reaction: Stir the solution under specific conditions (e.g., 60°C for 3 hours) to facilitate the complex formation.[2]

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting residue under vacuum to obtain the this compound-phospholipid complex as a solid powder.

  • Characterization: The formation of the complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Characterization Protocols

Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

  • For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles in the diluted suspension.

  • Perform all measurements in triplicate at a constant temperature (e.g., 25°C).

Entrapment Efficiency and Drug Loading

Protocol:

  • Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation or centrifugal ultrafiltration.

  • Quantify the amount of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • To determine the total amount of this compound, disrupt a known amount of the nanoparticle formulation (e.g., by dissolving in a suitable organic solvent) and quantify the drug content.

  • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

Method: Dialysis Bag Method[3][26]

Protocol:

  • Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

  • Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of released this compound in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released versus time.

Cellular Uptake and Cytotoxicity Assays

Method: MTT Assay for Cytotoxicity[3][21]

Protocol:

  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specific duration (e.g., 24 or 48 hours). Untreated cells serve as a control.

  • After incubation, remove the treatment medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the control group.

Method: Fluorescence Microscopy for Cellular Uptake[27]

Protocol:

  • Encapsulate a fluorescent probe (e.g., Coumarin 6) within the nanoparticles using the same preparation method.

  • Seed cells on glass coverslips in a culture plate and allow them to attach.

  • Incubate the cells with the fluorescently labeled nanoparticles for different time intervals.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).

  • Observe the cellular uptake of the nanoparticles using a fluorescence microscope.

Signaling Pathways of this compound

This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in cancer and inflammation. Understanding these pathways is crucial for the rational design of targeted drug delivery systems.

This compound's Anti-Cancer Signaling Pathways

G cluster_pathways Signaling Pathways cluster_effects Cellular Effects EVO This compound PI3K_AKT PI3K/AKT EVO->PI3K_AKT NFkB NF-κB EVO->NFkB STAT3 STAT3 EVO->STAT3 MAPK Raf/MEK/ERK EVO->MAPK Wnt Wnt/β-catenin EVO->Wnt Apoptosis Apoptosis ↑ PI3K_AKT->Apoptosis Proliferation Proliferation ↓ NFkB->Proliferation STAT3->Proliferation CellCycleArrest G2/M Arrest MAPK->CellCycleArrest Metastasis Metastasis ↓ Wnt->Metastasis

Caption: this compound inhibits key signaling pathways in cancer cells.

This compound has been shown to inhibit several key signaling pathways implicated in cancer progression, including the PI3K/Akt, NF-κB, STAT3, and Raf/MEK/ERK pathways.[8][16][26][27] By downregulating these pathways, this compound can induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest at the G2/M phase.[6][16]

This compound's Anti-Inflammatory Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK IKK Phosphorylation Inflammatory_Stimuli->IKK EVO This compound EVO->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) ↓ NFkB_translocation->Proinflammatory_Genes

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

In the context of inflammation, this compound primarily exerts its effects through the inhibition of the NF-κB signaling pathway.[2][4][28] It can suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[2][7]

Conclusion

The development of novel drug delivery systems for this compound holds immense potential for enhancing its therapeutic efficacy. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the formulation and evaluation of this compound-based nanomedicines. Further optimization of these delivery systems and in-depth in vivo studies are warranted to translate these promising formulations into clinical applications.

References

Troubleshooting & Optimization

Optimizing Evodiamine dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Evodiamine In Vivo Studies

Welcome to the technical support center for researchers utilizing this compound in in vivo animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research.

Frequently Asked Questions (FAQs)

1. What is a typical starting dose for this compound in mice or rats?

The effective dosage of this compound can vary significantly depending on the animal model, disease indication, and administration route. A systematic review of antitumor effects in mice models shows a wide dosage range from 3 to 100 mg/kg body weight.[1][2] For anti-inflammatory effects in mice, dosages of 10 to 20 mg/kg have been reported.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

2. How can I overcome the poor solubility of this compound for in vivo administration?

This compound is poorly soluble in water, which presents a significant challenge for its administration.[4][5] Researchers have successfully used several strategies to improve its solubility and bioavailability:

  • Co-solvents: this compound is soluble in acetone and other organic solvents.[6] For in vivo use, it is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS).

  • Formulation Technologies: Advanced formulation strategies can significantly enhance solubility and bioavailability. These include:

    • Solid Dispersions: Preparing a solid dispersion of this compound with polymers like PVP K30 has been shown to increase its dissolution rate and bioavailability.[7][8]

    • Nano-emulsions: Water-in-oil nano-emulsions containing this compound-phospholipid nanocomplexes have been reported to enhance oral bioavailability.[4]

    • Cyclodextrin Inclusion Complexes: Hydroxypropyl-β-cyclodextrin inclusion complexes have demonstrated improved water solubility and higher bioavailability compared to free this compound.[9]

3. What is the bioavailability of this compound in common animal models?

The oral bioavailability of this compound is generally low. In rats, the oral bioavailability was estimated to be about 0.1%.[4][5][10] Intravenous administration results in significantly higher plasma concentrations.[4][5] The low bioavailability is attributed to its poor solubility and metabolism.[4][5]

4. What are the known toxicities associated with this compound?

While this compound has shown therapeutic potential, some studies have reported potential toxicities, particularly at higher doses. It is essential to monitor for adverse effects in your animal studies. Reported toxicities include:

  • Hepatotoxicity: this compound may cause liver injury, indicated by increased levels of liver enzymes such as ALT and AST.[5][6][11][12]

  • Cardiotoxicity: Some studies suggest that this compound could have cardiovascular side effects, including oxidative stress and cardiac malfunction.[5][11][12][13]

  • Nephrotoxicity: Potential kidney toxicity has also been suggested.[6][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during administration. Poor solubility of this compound in the vehicle.1. Ensure the concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility upon dilution.2. Consider using a formulation strategy like a solid dispersion or nano-emulsion to improve solubility.[4][7]
High variability in experimental results. Inconsistent bioavailability due to poor absorption.1. Standardize the administration protocol, including the vehicle and route of administration.2. Consider using a formulation that enhances bioavailability, such as a cyclodextrin inclusion complex.[9]3. Intraperitoneal or intravenous injection may provide more consistent plasma levels than oral gavage.[1][2]
No significant therapeutic effect observed. 1. Suboptimal dosage.2. Poor bioavailability.3. Rapid metabolism.1. Conduct a dose-escalation study to find the effective dose range for your model.[1][2]2. Use a formulation to improve bioavailability.[4][7][9]3. Consider the pharmacokinetic profile of this compound in your animal model and adjust the dosing frequency accordingly.[4][5]
Signs of toxicity in animals (e.g., weight loss, lethargy). The administered dose is too high.1. Reduce the dosage.2. Monitor animals closely for signs of toxicity and establish a maximum tolerated dose (MTD).3. Review literature for reported toxicities and monitor relevant biomarkers (e.g., liver enzymes).[5][6][13]

Quantitative Data Summary

Table 1: this compound Dosage in Antitumor In Vivo Studies (Mice)

Cancer TypeAnimal ModelDosageAdministration RouteDurationReference
Lymphoma, Oral, Colon, Hepatocellular, Ovarian, Lung, PancreaticMice3-100 mg/kgSubcutaneous, Intraperitoneal, Gavage14-70 days[1][2]
Lewis Lung CarcinomaC57BL/6 mice5 and 10 mg/kgIntraperitoneal14 days[14]
Colorectal CancerNude miceNot specifiedNot specifiedNot specified[15]

Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelAdministration RouteDoseCmaxTmaxBioavailabilityReference
RatsOral500 mg/kg49.0 ± 19.0 ng/ml-0.1%[4][5]
RatsIntravenous4 mg/kg877.0 ± 96.6 ng/ml (at 5 min)--[4][5]
Beagle DogsOral (Capsules)10 mg/kg30.94 ± 12.16 ng/ml--[4][5]
Beagle DogsOral (Solid Dispersion)57.5 mg27.85 ± 13.78 mg/l0.57 ± 0.19 h-[5][7]
Beagle DogsOral (Physical Mixture)57.5 mg10.48 ± 7.28 mg/l2.18 ± 0.88 h-[5][7]
RatsIntragastric100 mg/kg5.3 ng/mL--[6]
RatsIntravenous2 mg/kg---[6]
RatsIntravenous (Inclusion Complex)100 mg/kg252.5 ± 12.43 µg/L4.00 ± 0 h256.73% (relative)[9]
RatsIntravenous (Free Suspension)100 mg/kg161.3 ± 3.45 µg/L4.07 ± 0 h-[9]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Solid Dispersion

This protocol is adapted from a study that prepared solid dispersions of this compound to enhance its dissolution rate and bioavailability.[7][8]

Materials:

  • This compound

  • PVP K30 (Polyvinylpyrrolidone K30)

  • Ethanol

  • Rotary evaporator

  • Lyophilizer (Freeze dryer)

  • Hard gelatin capsules

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.

  • Dissolve both components in a suitable volume of ethanol.

  • Evaporate the solvent using a rotary evaporator at 60°C.

  • Dry the resulting solid mass under vacuum in a lyophilizer.

  • Grind the dried solid dispersion into a fine powder.

  • Encapsulate the desired dose of the powdered solid dispersion into hard gelatin capsules for oral administration.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This is a general protocol for assessing the antitumor effects of this compound, based on common practices described in the literature.[1][2][14]

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude mice, SCID mice)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for administration (e.g., dissolve in vehicle).

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and frequency. Administer only the vehicle to the control group.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Visualizations

Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow.

Evodiamine_Anticancer_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis This compound This compound RTKs RTKs This compound->RTKs Inhibits Raf_MEK_ERK Raf/MEK/ERK This compound->Raf_MEK_ERK Inhibits Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates MMP2_9 MMP-2/9 This compound->MMP2_9 Inhibits PI3K_AKT PI3K/AKT RTKs->PI3K_AKT p53 p53 PI3K_AKT->p53 CyclinD1 Cyclin D1 PI3K_AKT->CyclinD1 p21 p21 p53->p21 p53->Bcl2 p53->Bax Raf_MEK_ERK->CyclinD1 CellCycleArrest G2/M Arrest CyclinD1->CellCycleArrest p21->CyclinD1 Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Invasion_Metastasis Invasion & Metastasis MMP2_9->Invasion_Metastasis

Caption: this compound's anticancer signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Conclusion A Literature Review & Dosage Selection B Formulation Preparation (e.g., Solid Dispersion) A->B C Animal Model Selection & Acclimatization A->C D Tumor Cell Implantation (for cancer models) C->D E Randomization into Control & Treatment Groups D->E F This compound Administration E->F G Data Collection (Tumor size, Body weight) F->G H Endpoint Analysis (Tumor excision, Tissue collection) G->H I Biochemical Assays (e.g., Western Blot, IHC) H->I J Statistical Analysis I->J K Conclusion & Reporting J->K

Caption: General workflow for in vivo animal studies.

References

Troubleshooting Evodiamine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evodiamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in aqueous media for my in vitro experiments. What should I do?

A1: this compound is practically insoluble in water, which is a common source of inconsistent results.[1][2] To ensure proper dissolution for cell culture experiments, first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is widely used for this purpose.[3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3] For animal studies requiring aqueous administration, consider creating a solid dispersion or a nanoemulsion to improve solubility and bioavailability.[2][4]

Q2: I'm observing high variability in my cell viability assay results. What are the potential causes?

A2: Inconsistent results in cell viability assays can stem from several factors:

  • Poor Solubility: As mentioned in Q1, if this compound precipitates in the culture medium, the cells will be exposed to inconsistent concentrations of the compound. Visually inspect your plates for any signs of precipitation.

  • Compound Instability: this compound's structure is unstable at temperatures above 60°C and at a pH below 5 or above 9.[1] Ensure your experimental conditions, including media pH and incubation temperature, are within a stable range.

  • Cell Line Specificity: The anti-proliferative effect of this compound is cell-line specific, with reported IC50 values varying significantly across different cancer types.[5][6] Ensure you are using an appropriate concentration range for your specific cell line. Refer to the IC50 data in Table 1 for guidance.

  • Time-Dependent Effects: The cytotoxic effects of this compound are often time-dependent.[7][8] Ensure your incubation times are consistent across all experiments.

Q3: My in vivo experiments are showing low efficacy and high variability. How can I improve my results?

A3: Low efficacy and high variability in animal studies are often linked to this compound's poor oral bioavailability, which has been reported to be as low as 0.1% in rats.[2] This is due to its poor solubility and significant first-pass metabolism.[2] To improve outcomes:

  • Formulation Strategy: Instead of simple suspension, consider using a formulation that enhances bioavailability. Options include solid dispersions with polymers like PVP K30, phospholipid complexes, or nanoemulsions.[2][4] These methods can significantly increase absorption and plasma concentrations.[2]

  • Route of Administration: While oral gavage is common, consider alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and achieve more consistent plasma concentrations.[9]

  • Dose Selection: The effective dose in animal models can vary. A systematic review of studies in mice reported a dose range of 3 to 100 mg/kg body weight.[2] It may be necessary to perform a dose-response study to determine the optimal dose for your specific cancer model and administration route.

Troubleshooting Guides

Inconsistent IC50 Values

Problem: You are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line across different experimental runs.

Possible Causes and Solutions:

CauseSolution
Precipitation of this compound Prepare a fresh dilution of your DMSO stock solution for each experiment. After diluting in media, vortex thoroughly and visually inspect for any precipitate before adding to the cells.
Inaccurate Cell Seeding Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and ensure even cell suspension during plating.
Variable Incubation Time Standardize the incubation time with this compound across all experiments.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time.
Low Bioavailability in Animal Models

Problem: You are administering this compound orally to mice, but you are not observing the expected anti-tumor effects, likely due to poor absorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low in vivo efficacy.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung2422.44[7]
LLCLewis Lung Carcinoma486.86[7]
B16-F10MelanomaN/A2.4[10]
MDA-MB-231Breast Cancer2417.48 (µg/ml)[8]
MDA-MB-231Breast Cancer489.47 (µg/ml)[8]
MCF-7Breast Cancer2420.98 (µg/ml)[8]
MCF-7Breast Cancer4815.46 (µg/ml)[8]
U2OSOsteosarcomaN/A6[6]
253JBladder Cancer241.90[11]
T24Bladder Cancer242.14[11]
DU-145Prostate CancerN/A<2[5]
PC-3Prostate CancerN/A<2[5]
NCI-H460Lung CancerN/A<2[5]
HCT-15Colon CancerN/A<2[5]
SF-268GlioblastomaN/A<2[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PI3K/Akt Signaling Pathway
  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Signaling Pathway and Workflow Diagrams

This compound This compound RTKs RTKs (e.g., EGFR, PDGFR) This compound->RTKs PI3K PI3K RTKs->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR p53 p53 AKT->p53 Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's effect on the PI3K/Akt/p53 pathway.

start Start Experiment prepare_stock Prepare this compound Stock in DMSO start->prepare_stock treatment Treat Cells with this compound Dilutions prepare_stock->treatment cell_culture Culture and Seed Cells cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation assay Perform Endpoint Assay (e.g., MTT, Western Blot) incubation->assay data_analysis Analyze and Interpret Data assay->data_analysis

Caption: General experimental workflow for in vitro studies.

References

Strategies to mitigate Evodiamine-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evodiamine. The focus is on strategies to mitigate this compound-induced cytotoxicity in normal cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: this compound shows high cytotoxicity in my normal cell line, contradicting reports of its selectivity for cancer cells. What could be the reason?

A1: While this compound generally exhibits higher selectivity for cancer cells, significant cytotoxicity in normal cells can occur due to several factors:

  • High Concentration: this compound's selectivity has a therapeutic window. Exceeding this window by using excessively high concentrations can lead to off-target effects and toxicity in normal cells.

  • Long-Term Exposure: Prolonged exposure to this compound, even at moderate concentrations, can induce cytotoxicity in normal cells.[1]

  • Cell Type Specificity: The sensitivity to this compound can vary among different types of normal cells. For instance, hepatocytes and cardiomyocytes have been reported to be susceptible to its toxic effects.[1][2]

  • In Vitro vs. In Vivo Discrepancies: The in vivo environment has complex pharmacokinetic and pharmacodynamic properties that can influence drug toxicity, which are not fully replicated in in vitro cell cultures.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity in normal cells?

A2: The cytotoxic mechanisms in normal cells are not as extensively studied as in cancer cells. However, available data suggests the following:

  • Oxidative Stress: this compound has been shown to induce oxidative stress in cardiomyocytes, which can lead to cellular damage and apoptosis.[3]

  • Metabolic Activation: The metabolism of this compound, particularly by cytochrome P450 enzymes in the liver, can produce reactive intermediates that are more cytotoxic.[4]

  • Off-Target Effects on Signaling Pathways: At high concentrations, this compound may affect signaling pathways crucial for normal cell survival and proliferation, similar to its effects on cancer cells, but without the same degree of selectivity.

Q3: Are there any known agents that can protect normal cells from this compound-induced cytotoxicity?

A3: Yes, some studies have explored co-treatment strategies to mitigate this compound's toxicity in normal cells. For example, Berberine has been shown to reduce the damage caused by this compound in normal colonic mucosal epithelial cells and cardiomyocytes.[5][6] This is thought to be due to Berberine's own protective cellular effects, which may counteract the off-target toxicity of this compound.

Q4: How can I improve the therapeutic index of this compound in my experiments?

A4: Improving the therapeutic index involves maximizing the anticancer effects while minimizing toxicity to normal cells. Key strategies include:

  • Nanoformulations: Encapsulating this compound in nanocarriers, such as lipid-based or polymeric nanoparticles, can improve its solubility, bioavailability, and targeted delivery to cancer cells, thereby reducing systemic exposure and side effects on normal tissues.[4][7][8][9]

  • Combination Therapy: Combining this compound with other therapeutic agents can allow for lower, less toxic doses of this compound to be used while achieving a synergistic anticancer effect.[5][10]

  • Structural Analogs: Investigating synthetic derivatives of this compound may yield compounds with enhanced selectivity and reduced off-target toxicity.[11]

Troubleshooting Guides

Issue 1: High variability in cell viability assays with normal cells.
Possible Cause Troubleshooting Step
Poor Solubility of this compound This compound is poorly soluble in aqueous solutions.[2][8] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh stock solutions for each experiment.
Inconsistent Seeding Density Variations in the initial number of cells can significantly impact the results of viability assays. Ensure a consistent cell seeding density across all wells and experiments.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of this compound and affect cell viability. Avoid using the outermost wells or ensure proper humidification in the incubator.
Cell Line Instability Normal cell lines can undergo changes with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments.
Issue 2: Difficulty in establishing a clear dose-response curve for cytotoxicity in normal cells.
Possible Cause Troubleshooting Step
Narrow Therapeutic Window The concentration range where this compound is effective against cancer cells but not toxic to normal cells might be narrow. Use a wider range of concentrations with smaller increments to accurately determine the IC50 value for your normal cell line.
Metabolic Differences Different cell lines metabolize compounds at varying rates. The effective concentration of this compound may change over the course of the experiment. Consider performing time-course experiments to understand the kinetics of cytotoxicity.
Assay Interference The chosen viability assay (e.g., MTT, XTT) might be subject to interference from this compound or its solvent. Run appropriate controls, including a no-cell control with the compound, to check for any direct reaction with the assay reagents.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)Reference
U2OSHuman Osteosarcoma6[12]
hFOB 1.19Normal Human Fetal Osteoblastic105[12]
253JHuman Bladder Cancer~1[13]
T24Human Bladder Cancer~1[13]
Normal FibroblastNormal Human Fibroblast>1 (No significant apoptosis)[13]

Table 2: Apoptosis Induction in Nasopharyngeal Carcinoma (NPC) Cells by this compound (24h treatment)

Cell LineThis compound (1 µM) - Apoptosis Rate (%)This compound (2 µmol/L) - Apoptosis Rate (%)Reference
CNE111.23 ± 0.9721.44 ± 0.91[5]
CNE216.94 ± 0.7027.0 ± 0.16[5]
6-10B8.19 ± 0.8714.40 ± 0.55[5]
5-8 F11.23 ± 0.9719.30 ± 2.15[5]

Experimental Protocols

Protocol 1: Evaluating the Protective Effect of an Agent against this compound-Induced Cytotoxicity
  • Cell Culture:

    • Culture a normal human cell line (e.g., hFOB 1.19, normal fibroblasts) in the recommended medium and conditions.

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of the potential protective agent (e.g., Berberine) in a suitable solvent.

    • Pre-treat the cells with various concentrations of the protective agent for a specified duration (e.g., 1-2 hours).

    • Add this compound at a pre-determined cytotoxic concentration (e.g., the IC50 value for that cell line) to the wells already containing the protective agent.

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the protective agent alone.

  • Cell Viability Assay (MTT Assay):

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
  • Cell Lysis:

    • Seed cells in 6-well plates and treat as described in Protocol 1.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Visualizations

Signaling Pathways and Experimental Workflow

Evodiamine_Cytotoxicity_Mitigation cluster_problem Problem cluster_strategies Mitigation Strategies cluster_evaluation Experimental Evaluation This compound This compound NormalCell Normal Cell This compound->NormalCell High Concentration / Long Exposure Cytotoxicity Cytotoxicity NormalCell->Cytotoxicity Induces CellViability Cell Viability Assay (MTT / XTT) Cytotoxicity->CellViability ApoptosisAssay Apoptosis Assay (Western Blot for Caspases) Cytotoxicity->ApoptosisAssay OxidativeStress Oxidative Stress Assay (ROS Measurement) Cytotoxicity->OxidativeStress Nanoformulation Nanoformulation Nanoformulation->CellViability Evaluate Reduced Toxicity CombinationTx Combination Therapy (e.g., with Berberine) CombinationTx->CellViability Evaluate Protective Effect Derivatives Structural Analogs Derivatives->CellViability Screen for Lower Toxicity Evodiamine_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K Inhibits Raf Raf This compound->Raf Inhibits Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Inhibits Caspases Caspases Bcl2->Caspases Bax Bax (Pro-apoptotic) Bax->Caspases Caspases->Apoptosis

References

Technical Support Center: Maximizing Evodiamine Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and yield of evodiamine from its primary natural source, the fruits of Tetradium ruticarpum (previously Evodia rutaecarpa).

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the extraction and quantification of this compound.

1.1 Issue: Low this compound Yield After Extraction

Possible Causes and Solutions:

  • Suboptimal Harvest Time: The concentration of this compound is highly dependent on the maturity of the fruit. Fully ripe fruits generally contain significantly higher levels of this compound.[1]

    • Solution: Ensure that the fruit is harvested at the optimal time. For Evodia rutaecarpa, this is typically when the fruits are fully ripe.[1] For cultivated species, the optimal collection time can vary; for instance, E. officinalis may be best harvested two weeks after flowering.[1]

  • Improper Plant Material Preparation: Inefficient grinding or drying of the plant material can lead to poor solvent penetration and incomplete extraction.

    • Solution: Ensure the fruits are thoroughly dried and ground to a fine powder to maximize the surface area for solvent interaction.

  • Incorrect Extraction Parameters: The choice of solvent, temperature, time, and pressure (for supercritical fluid extraction) are critical for efficient extraction.

    • Solution: Refer to the detailed experimental protocols in Section 3 and the data in Table 1 to select and optimize your extraction method. For instance, in supercritical CO2 extraction, optimal conditions have been identified as a 78-minute extraction time at 62°C and 280 bar pressure with methanol as a co-solvent.[2][3]

  • Degradation of this compound: this compound may degrade under certain conditions, such as exposure to high temperatures or inappropriate pH levels for extended periods.

    • Solution: Avoid prolonged exposure to high temperatures during extraction and drying. Use appropriate solvents and pH conditions as outlined in established protocols.

1.2 Issue: Inconsistent or Inaccurate HPLC Quantification

Possible Causes and Solutions:

  • Poor Chromatographic Resolution: Overlapping peaks with other compounds in the extract can lead to inaccurate quantification.

    • Solution: Optimize the HPLC method, including the mobile phase composition, flow rate, and column type. A common mobile phase is a mixture of acetonitrile, methanol, and water. Ensure the use of a suitable column, such as a C18 column, for good separation.

  • Matrix Effects in Complex Samples: Other compounds in the crude extract can interfere with the ionization of this compound in the mass spectrometer (if using LC-MS), leading to ion suppression or enhancement.

    • Solution: Implement a sample purification step before HPLC analysis. This can include solid-phase extraction (SPE) to remove interfering compounds.

  • Standard Curve Issues: An inaccurate or poorly prepared standard curve will lead to incorrect quantification.

    • Solution: Prepare fresh calibration standards from a high-purity this compound reference standard. Ensure the standard curve covers the expected concentration range of this compound in the samples and exhibits good linearity (r² ≥ 0.999).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

The most effective method depends on the available equipment and desired scale of extraction. Supercritical CO2 extraction is a modern and efficient method that offers high selectivity and avoids the use of large volumes of organic solvents, with reported yields of up to 1.217 mg/g.[2][3] However, conventional solvent extraction with 70% ethanol is also widely used and can be effective, though it may require more extensive purification steps. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are emerging techniques that can reduce extraction time and improve efficiency.

Q2: How can I improve the yield of this compound using in vitro cultures?

While less common for commercial production, plant cell or hairy root cultures of Tetradium ruticarpum can be a source of this compound. The yield in these systems can potentially be enhanced through elicitation. Elicitors are compounds that stimulate the plant's defense responses, which often include the production of secondary metabolites like alkaloids.

  • Biotic Elicitors: Examples include yeast extract and fungal cell wall fragments.

  • Abiotic Elicitors: Examples include methyl jasmonate, salicylic acid, and certain metal salts.

A general approach would be to add the elicitor to the culture medium and monitor the production of this compound over time. The optimal elicitor, its concentration, and the timing of application would need to be determined experimentally.

Q3: What are the key precursors in the this compound biosynthesis pathway?

This compound is an indole quinazoline alkaloid. Its biosynthesis in the plant involves the precursors L-tryptophan, which provides the tryptamine portion, and anthranilic acid. Understanding this pathway can open up possibilities for metabolic engineering to enhance yield.

Q4: What is a typical yield of this compound I can expect from Evodia rutaecarpa fruits?

The yield of this compound can vary significantly depending on the plant material, its geographical origin, and the extraction method used. Reported values range from approximately 0.19% to over 2% of the dry weight of the fruit.[1] Supercritical fluid extraction has been shown to yield around 1.217 mg of this compound per gram of dried fruit material.[2][3]

Section 3: Data Presentation and Experimental Protocols

3.1 Table of this compound Yields from Various Extraction Methods

Extraction MethodSolvent/Co-solventTemperature (°C)TimePressure (bar)Yield (mg/g)Reference
Supercritical CO2 ExtractionMethanol6278 min2801.217[2][3]
Conventional Solvent Extraction70% EthanolReflux3 x 2 hoursN/AVariable
Ultrasound-Assisted Extraction50% EthanolAmbient30 minN/AGenerally higher than conventional[4]
Microwave-Assisted Extractionn-Hexane with 7.5% EthanolN/A~14 minN/APotentially high yield[5]

3.2 Detailed Experimental Protocols

3.2.1 Protocol for Supercritical CO2 Extraction

This protocol is based on an optimized method for this compound extraction.

  • Sample Preparation: Grind dried fruits of Tetradium ruticarpum to a fine powder (approximately 120-200 mesh).

  • Extraction:

    • Load the powdered sample into the extraction vessel.

    • Set the extraction parameters:

      • Pressure: 280 bar

      • Temperature: 62°C

      • Dynamic Extraction Time: 78 minutes

      • Co-solvent: Methanol at a flow rate of 0.4 mL/min

    • The CO2 flow rate should be maintained at a constant rate (e.g., 8 mL/min).[6]

  • Collection: Collect the extract from the separator.

  • Solvent Removal: Evaporate the methanol co-solvent under reduced pressure to obtain the crude extract rich in this compound.

  • Quantification: Analyze the this compound content in the extract using a validated HPLC method.

3.2.2 Protocol for Conventional Solvent Extraction

  • Sample Preparation: Grind dried fruits of Tetradium ruticarpum to a coarse powder.

  • Extraction:

    • Place the powdered material in a round-bottom flask.

    • Add 70% ethanol at a solid-to-liquid ratio of 1:8 (w/v).

    • Perform reflux extraction for 2 hours.

    • Repeat the extraction process two more times with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Purification (Optional but Recommended):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., pH 3).

    • Perform liquid-liquid partitioning with a non-polar solvent (e.g., ethyl acetate) to remove impurities.

    • Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) and extract with a solvent like chloroform or dichloromethane to isolate the alkaloids.

    • Evaporate the organic solvent to obtain a purified alkaloid fraction.

  • Quantification: Determine the this compound content using HPLC.

3.2.3 Protocol for HPLC Quantification of this compound

  • Instrumentation: A standard HPLC system with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer solution). A typical starting point is a gradient of acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Section 4: Visualizations

4.1 Diagram of the Putative this compound Biosynthesis Pathway

Evodiamine_Biosynthesis Chorismate Chorismate Anthranilic_acid Anthranilic Acid Chorismate->Anthranilic_acid L_Tryptophan L-Tryptophan Chorismate->L_Tryptophan Intermediate Intermediate Anthranilic_acid->Intermediate Multiple Steps Tryptamine Tryptamine L_Tryptophan->Tryptamine Tryptamine->Intermediate This compound This compound Intermediate->this compound

Caption: Putative biosynthetic pathway of this compound from primary metabolites.

4.2 Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow Start Start: Dried Evodia Fruits Grinding Grinding to Fine Powder Start->Grinding Extraction Extraction (e.g., SFE, Solvent Extraction) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Optional: Purification (e.g., Column Chromatography) Crude_Extract->Purification HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis Pure_Fraction Purified this compound Fraction Purification->Pure_Fraction Pure_Fraction->HPLC_Analysis End End: Quantified this compound Yield HPLC_Analysis->End

Caption: General workflow for this compound extraction and analysis.

// Nodes Low_Yield [label="Low this compound Yield", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Harvest [label="Verify Harvest Time\n(Ripe Fruits)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Prep [label="Examine Material Prep\n(Drying & Grinding)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Params [label="Review Extraction\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Quant [label="Validate HPLC\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize Harvest Schedule", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Improve Grinding/Drying", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Adjust Extraction Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Recalibrate HPLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Low_Yield -> Check_Harvest; Low_Yield -> Check_Prep; Low_Yield -> Check_Params; Low_Yield -> Check_Quant; Check_Harvest -> Solution1; Check_Prep -> Solution2; Check_Params -> Solution3; Check_Quant -> Solution4; }

References

Technical Support Center: Refinement of Analytical Methods for Detecting Evodiamine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of evodiamine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound?

A1: The primary metabolic pathways for this compound in vivo include Phase I and Phase II reactions. Phase I reactions mainly involve oxidation, N-demethylation, and dehydrogenation, catalyzed by cytochrome P450 enzymes (CYP450), with CYP3A4, CYP2C9, and CYP1A2 being the main isoforms involved.[1][2] Key Phase I metabolites include mono-hydroxylated and N-demethylated forms of this compound.[2] Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid (glucuronidation) and glutathione (GSH conjugation), to increase water solubility and facilitate excretion.[1][3][4]

Q2: Which analytical techniques are most suitable for detecting this compound metabolites?

A2: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used and effective techniques for the simultaneous determination of this compound and its various metabolites in complex biological matrices.[5][6][7] These methods offer high sensitivity, selectivity, and the ability to provide structural information for metabolite identification.[7][8] Specifically, UPLC-Q-TOF-MS (Quadrupole Time-of-Flight) is excellent for identifying unknown metabolites due to its high-resolution mass accuracy.[9][10]

Q3: What are the main challenges in the quantitative analysis of this compound metabolites in biological samples?

A3: The main challenges include the low in vivo concentrations of metabolites, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) leading to significant matrix effects, and the poor bioavailability of the parent compound, this compound.[1][11][12] Effective sample preparation is crucial to remove interferences and enrich the analytes before instrumental analysis.[13] Additionally, the chemical similarity of some metabolites can make chromatographic separation difficult.

Q4: What sample preparation methods are recommended for extracting this compound metabolites from plasma?

A4: The two most common and effective methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE, often using solvents like ethyl ether or acetonitrile, is efficient for reducing endogenous interferences.[13] SPE, frequently using a C18 or a specialized monolithic cartridge, can provide cleaner extracts and is well-suited for automation.[14][15] Acetonitrile is also commonly used for protein precipitation, which is a simpler but potentially less clean method.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound metabolites.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UHPLC

  • Question: My chromatogram shows significant peak tailing or fronting for this compound and its metabolites. What are the possible causes and solutions?

  • Answer:

    • Sample Solvent Incompatibility: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase. This can cause the sample to spread on the column head before the gradient starts. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[15]

    • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components, or the stationary phase may be degrading. Solution: Use a guard column to protect the analytical column.[15] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration). If the problem persists, the column may need replacement.

    • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen atoms in this compound's structure, causing peak tailing. Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of an amine modifier (e.g., triethylamine) or using a mobile phase with a buffer concentration greater than 20 mM can help. Alternatively, use an end-capped column or a column with a different stationary phase.

    • Column Overload: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.[16]

Issue 2: Low or Inconsistent Analyte Recovery

  • Question: I am experiencing low and variable recovery for the metabolites after sample preparation. How can I improve this?

  • Answer:

    • Inefficient Extraction (LLE): The pH of the sample and the polarity of the extraction solvent are critical. Solution: Adjust the sample pH to ensure the analytes are in a neutral form for better partitioning into the organic solvent. Test different extraction solvents or solvent mixtures to find the optimal polarity for your metabolites of interest.

    • Improper SPE Cartridge Activation: For reversed-phase SPE, the cartridge must be properly conditioned and equilibrated.[15] Solution: Ensure the SPE cartridge is activated with methanol or acetonitrile, followed by equilibration with water or an appropriate buffer before loading the sample. Failure to do so will result in poor retention and low recovery.

    • Analyte Instability: Metabolites, especially conjugates, can be unstable under certain pH or temperature conditions. Solution: Keep samples on ice or at 4°C during processing. Evaluate sample stability under different conditions (e.g., freeze-thaw cycles, room temperature exposure) to identify potential degradation.[13]

Issue 3: Significant Matrix Effects in LC-MS/MS

  • Question: I am observing significant ion suppression for my analytes when analyzing plasma samples. What can I do to mitigate this?

  • Answer:

    • Insufficient Sample Cleanup: Co-eluting endogenous compounds from the biological matrix are a primary cause of ion suppression. Solution: Refine your sample preparation method. Switching from simple protein precipitation to a more thorough method like SPE or LLE can significantly reduce matrix components.[13][14]

    • Chromatographic Co-elution: The analytes might be co-eluting with phospholipids or other interfering substances. Solution: Adjust the chromatographic gradient to better separate the analytes from the region where matrix components typically elute (often early in the run). Using a smaller particle size column (UHPLC) can improve resolution.

    • Use of an Internal Standard (IS): A suitable internal standard is crucial for accurate quantification. Solution: Use a stable isotope-labeled internal standard for each analyte if available, as it will co-elute and experience similar matrix effects. If not available, use a structural analog that has similar chromatographic behavior and ionization efficiency. Camptothecin has been successfully used as an IS for this compound analysis.[6]

Issue 4: Drifting or Inconsistent Retention Times

  • Question: The retention times for my peaks are shifting between injections or over a sequence. What is causing this?

  • Answer:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. Solution: Increase the equilibration time between runs to at least 5-10 column volumes.[16][17]

    • Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to evaporation of the more volatile component or inconsistent mixing by the pump. Solution: Prepare fresh mobile phase daily.[16] If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.[15]

    • Temperature Fluctuations: Column temperature significantly affects retention time. Solution: Use a thermostatted column oven to maintain a constant temperature.[16][17]

    • Pump and Flow Rate Issues: Leaks or failing pump seals can cause fluctuations in the flow rate. Solution: Check for leaks in the system and listen for unusual pump noises.[18] Verify the flow rate using a calibrated flow meter.[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Rat Plasma

This protocol is adapted from methodologies used for pharmacokinetic studies.[13]

  • Sample Collection: Collect venous blood samples into heparinized tubes. Centrifuge at 3,000 x g for 5 minutes to separate the plasma. Store plasma at -20°C until analysis.

  • Preparation: In a microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard: Add the internal standard solution (e.g., carbamazepine or camptothecin in methanol).

  • Alkalinization: Add 100 µL of an ammonia solution to basify the sample and vortex for 30 seconds.

  • Extraction: Add 1 mL of the extraction solvent (e.g., ethyl ether). Vortex vigorously for 2-3 minutes.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex to mix.

  • Analysis: Centrifuge the reconstituted sample and inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Simultaneous Quantification

This protocol is based on a validated method for determining this compound and four of its metabolites in rat plasma.[5][6]

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A typical gradient might start at 10-20% B, ramp up to 90-95% B over a few minutes, hold, and then return to initial conditions for re-equilibration. A total run time of 3-5 minutes is achievable.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Column Temperature: 35 - 40 °C.

  • MS Detection: Positive ion mode ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Tables

Table 1: Example MRM Transitions for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound304.1161.1
10-hydroxythis compound (M1)320.1134.1
18-hydroxythis compound (M2)320.1150.1
10-hydroxythis compound-glucuronide (M3)496.2134.1
18-hydroxythis compound-glucuronide (M4)496.2171.1
Camptothecin (Internal Standard)349.2305.1
Data derived from a study in rat plasma.[6]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

ParameterThis compoundM1M2M3M4
Linearity Range (ng/mL) 0.1 - 500.1 - 500.1 - 500.25 - 1000.25 - 100
LLOQ (ng/mL) 0.10.10.10.250.25
Intra-day Precision (RSD%) < 9.31%< 9.31%< 9.31%< 9.31%< 9.31%
Inter-day Precision (RSD%) < 9.31%< 9.31%< 9.31%< 9.31%< 9.31%
Accuracy (RE%) -8.14% to 7.23%-8.14% to 7.23%-8.14% to 7.23%-8.14% to 7.23%-8.14% to 7.23%
Extraction Recovery (%) 84.5 - 97.284.5 - 97.284.5 - 97.284.5 - 97.284.5 - 97.2
Matrix Effect (%) 90.1 - 103.390.1 - 103.390.1 - 103.390.1 - 103.390.1 - 103.3
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error. Data is representative of a validated method.[6]

Visualizations

This compound This compound PhaseI Phase I Metabolites This compound->PhaseI CYP450s (3A4, 2C9, 1A2) Hydroxylation Hydroxylation (e.g., 10-hydroxythis compound) PhaseI->Hydroxylation Demethylation N-demethylation PhaseI->Demethylation PhaseII Phase II Metabolites PhaseI->PhaseII Glucuronidation Glucuronide Conjugates PhaseII->Glucuronidation GSH_Conj Glutathione (GSH) Conjugates PhaseII->GSH_Conj Excretion Excretion Glucuronidation->Excretion GSH_Conj->Excretion

Caption: Major metabolic pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike Internal Standard (IS) Sample->Spike Extract 3. Extraction (LLE or SPE) Spike->Extract DryRecon 4. Evaporate & Reconstitute Extract->DryRecon Inject 5. Inject into UPLC-MS/MS DryRecon->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification (Calibration Curve) Integrate->Quantify Report 10. Report Results Quantify->Report

Caption: General experimental workflow for metabolite analysis.

Start Problem: No peaks or very small peaks Check_MS Is the MS/MS system running and tuned? Start->Check_MS Check_LC Is the LC pump on? Is there flow? Check_MS->Check_LC Yes Tune_MS Tune and calibrate mass spectrometer. Check_MS->Tune_MS No Check_Sample Was the sample injected correctly? Check_LC->Check_Sample Yes Fix_LC Check solvent lines, purge pump, check for leaks. Check_LC->Fix_LC No Check_Extraction Was recovery poor? Check_Sample->Check_Extraction Yes Fix_Injector Check injector, syringe, sample loop, and vial. Check_Sample->Fix_Injector No Optimize_Extraction Re-evaluate and optimize sample preparation protocol. Check_Extraction->Optimize_Extraction Yes Success Problem Solved Check_Extraction->Success No Tune_MS->Check_MS Fix_LC->Check_LC Fix_Injector->Check_Sample Optimize_Extraction->Success

Caption: Troubleshooting logic for absence of analyte peaks.

References

Addressing challenges in scaling up Evodiamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of evodiamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from the lab to a pilot or production scale?

A1: The most frequently encountered challenges include:

  • Reduced Yield and Purity: Reactions that are high-yielding at the gram-scale may see a significant decrease in yield and an increase in impurities at the kilogram scale. This is often due to issues with mass and heat transfer.[1]

  • Reaction Control and Exotherms: Many synthetic routes to this compound involve exothermic steps. Managing the heat generated is critical to prevent side reactions and ensure safety, which becomes more complex in larger reactors.[2][3][4]

  • Mixing Inefficiencies: Achieving homogeneous mixing in large reactors is more difficult, which can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.[1]

  • Product Isolation and Purification: this compound's low solubility in many common solvents can complicate its crystallization and purification at a large scale, potentially leading to product loss.[5][6]

  • Catalyst Deactivation and Recovery: In catalytic routes, the catalyst may deactivate more rapidly at scale, and its efficient recovery and reuse become economically critical.[7][8]

Q2: Which synthetic route for this compound is most amenable to large-scale production?

A2: While several routes to this compound exist, one-pot synthesis methods are often favored for scale-up due to their process economy (fewer unit operations).[9] For instance, a Lewis acid-catalyzed one-pot synthesis has been reported to provide good yields on a gram scale and demonstrates good atom economy, which is a key consideration for large-scale production.[10] Greener methods, such as ball milling, have also been explored to reduce solvent waste, offering an environmentally friendly alternative, with reported yields of 63-78%.[11]

Q3: How does solvent selection impact the scalability of this compound synthesis?

A3: Solvent choice is critical and affects several aspects of the process:

  • Reaction Kinetics and Selectivity: The solvent can influence the reaction rate and the formation of byproducts.

  • Solubility: this compound and its intermediates have limited solubility. The chosen solvent must be able to dissolve the reactants sufficiently at the reaction temperature while allowing for effective crystallization of the product upon cooling.

  • Crystallization and Polymorphism: The solvent can affect the crystal habit, size, and even the polymorphic form of the final product, which is crucial for its downstream processing and bioavailability.[12][13][14]

  • Process Safety and Environmental Impact: The boiling point, flash point, and toxicity of the solvent are major considerations for safe handling at an industrial scale.

Troubleshooting Guide

Problem 1: Low Reaction Yield Upon Scale-Up

Possible Causes & Solutions

CauseRecommended Solution
Poor Heat Transfer in Large Reactors - Improve Reactor Design: Utilize jacketed reactors with a high surface-area-to-volume ratio or reactors with internal cooling coils.[1] - Optimize Addition Rate: For exothermic reactions, control the rate of reagent addition to manage the heat evolution. - Use a Heat Transfer Fluid: Circulate a heat transfer fluid through the reactor jacket at a controlled temperature.
Inefficient Mixing - Select Appropriate Agitation: Use an agitator (e.g., turbine, pitched-blade) designed for the viscosity and geometry of your reaction mixture. - Optimize Stirring Speed: Determine the optimal stirring speed through pilot experiments to ensure homogeneity without causing mechanical damage to the product crystals.
Decomposition of Reactants or Product - Lower Reaction Temperature: If possible, lower the reaction temperature, even if it extends the reaction time. - Minimize Reaction Time: Optimize the reaction conditions to reduce the time the product is exposed to high temperatures.
Side Reactions - Modify Reaction Conditions: Adjust the temperature, concentration, or stoichiometry to disfavor the formation of byproducts. The Pictet-Spengler reaction, often used in this compound synthesis, is sensitive to pH and acid catalyst concentration.[15][16] - Use a More Selective Catalyst: If applicable, screen for a catalyst that offers higher selectivity towards the desired product.
Problem 2: Product Purity Issues

Possible Causes & Solutions

CauseRecommended Solution
Formation of Byproducts - Identify Byproducts: Use analytical techniques like HPLC-MS to identify the structure of major impurities.[17][18] - Optimize Reaction Conditions: Once identified, adjust reaction parameters to minimize the formation of these specific byproducts. - Purification Strategy: Develop a robust purification protocol, which may involve recrystallization from a suitable solvent system or column chromatography for high-purity requirements.
Incomplete Crystallization - Optimize Crystallization Solvent: Screen different solvents or solvent mixtures to find conditions that provide good crystal yield and purity.[12][13] - Control Cooling Rate: A slower, controlled cooling rate often leads to larger, purer crystals. - Seeding: Introduce seed crystals to promote the crystallization of the desired polymorph and improve consistency.
Trapped Impurities in Crystal Lattice - Recrystallization: Perform one or more recrystallization steps. - Slurry Wash: Wash the filtered crystals with a solvent in which the product is sparingly soluble but the impurities are soluble.
Problem 3: Catalyst Deactivation or Inefficient Recovery

Possible Causes & Solutions

CauseRecommended Solution
Catalyst Poisoning - Purify Starting Materials: Ensure that the starting materials and solvents are free from impurities that can act as catalyst poisons. - Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.
Thermal Degradation of Catalyst - Use a More Robust Catalyst: Select a catalyst with higher thermal stability. - Control Reaction Temperature: Maintain a strict temperature control to avoid overheating the catalyst.
Difficult Catalyst Separation - Use a Heterogeneous Catalyst: If possible, switch from a homogeneous to a heterogeneous catalyst (e.g., Pd/C) which can be easily filtered off.[7] - Catalyst Recovery Techniques: For homogeneous catalysts, explore techniques like organic solvent nanofiltration for recovery and reuse.[8]

Experimental Protocols

Key Experiment: Multi-Gram Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • Tryptamine

  • N-methylanthranilic acid derivative (e.g., N-methylisatoic anhydride)

  • Lewis acid catalyst (e.g., Sc(OTf)₃) or a condensing agent

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, dissolve tryptamine in the anhydrous solvent.

  • Reagent Addition: Add the N-methylanthranilic acid derivative and the catalyst to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

  • Crystallization: Recrystallize the purified product from a suitable solvent to obtain pure this compound.

Key Analysis: Purity Determination by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standards. Determine the purity of the synthesized this compound by comparing its peak area to the calibration curve and accounting for any impurity peaks.[17][19][20][21]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage A Reactant Dosing B Reaction under Controlled Temperature and Mixing A->B C Reaction Monitoring (TLC/HPLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G Crude Product H Recrystallization G->H I Drying of Final Product H->I

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic Start Low Yield or Purity Issue Q1 Check Reaction Conditions? Start->Q1 A1 Optimize Temperature, Concentration, Catalyst Q1->A1 Yes Q2 Investigate Mixing? Q1->Q2 No End Problem Resolved A1->End A2 Adjust Agitator Type and Speed Q2->A2 Yes Q3 Analyze Purification Process? Q2->Q3 No A2->End A3 Screen Solvents for Recrystallization Q3->A3 Yes A3->End

Caption: Troubleshooting logic for addressing low yield or purity.

References

Technical Support Center: Evodiamine Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Evodiamine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:

  • pH: this compound is unstable in acidic (pH < 5) and alkaline (pH > 9) conditions. Specifically, it has been shown to degrade under acidic hydrolytic stress.

  • Temperature: Elevated temperatures, particularly above 60°C, can lead to the degradation of this compound.

  • Light: While one study has reported this compound to be stable under standard photolytic conditions, as a general precaution for indole alkaloids, prolonged exposure to light, especially UV radiation, should be minimized.

  • Oxidation: Although specific oxidative degradation pathways for this compound are not extensively documented, its chemical structure suggests potential susceptibility to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at or below room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is advisable.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: For solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

  • pH: If in solution, maintain the pH between 5 and 9.

Q3: Are there any known degradation products of this compound?

A3: Yes, a degradation product has been identified under acidic hydrolytic stress conditions. This product is formed through the hydrolysis of the quinazolinone ring. While specific photodegradation and oxidative degradation products of this compound have not been extensively characterized in the literature, related indole and quinazolinone alkaloids are known to undergo reactions such as hydroxylation, demethylation, and ring cleavage upon exposure to light and oxidative stress.

Q4: Can I use antioxidants to prevent the degradation of this compound in solution?

A4: While specific studies on the use of antioxidants with this compound are limited, it is a plausible strategy to mitigate potential oxidative degradation. Common antioxidants used for stabilizing pharmaceutical compounds in solution include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant.

The choice of antioxidant will depend on the solvent system and the specific experimental requirements. It is crucial to conduct compatibility and stability studies to ensure the chosen antioxidant does not interfere with the intended application of this compound.

Troubleshooting Guides

Problem: I am observing a loss of this compound potency in my stock solution.
Possible Cause Troubleshooting Steps
Improper Storage Temperature 1. Verify the storage temperature of your solution. 2. If stored at room temperature for an extended period, consider preparing fresh stock and storing it at a lower temperature (2-8°C or -20°C).
Exposure to Light 1. Ensure the stock solution is stored in a light-protecting container (e.g., amber vial). 2. If the solution has been exposed to light, it is recommended to prepare a fresh batch.
Incorrect pH of the Solution 1. Measure the pH of your stock solution. 2. If the pH is outside the stable range of 5-9, adjust it using a suitable buffer or prepare a new solution with appropriate pH control.
Oxidative Degradation 1. If the solution has been stored for a long time with exposure to air, consider preparing a fresh solution. 2. For future preparations, deaerate the solvent and purge the container with an inert gas (nitrogen or argon) before sealing. 3. Consider adding a compatible antioxidant to the solution after conducting validation experiments.
Problem: I have detected an unknown peak in the HPLC analysis of my this compound sample.

This could indicate the presence of a degradation product. The following workflow can help in identifying the issue.

G Troubleshooting Workflow for Unknown HPLC Peak start Unknown peak detected in HPLC check_retention_time Compare retention time to known impurities/degradants start->check_retention_time stress_studies Perform forced degradation studies (acid, base, heat, light, oxidation) check_retention_time->stress_studies No match end Problem Resolved check_retention_time->end Known impurity identified compare_peaks Compare retention time of unknown peak with peaks from stressed samples stress_studies->compare_peaks identify_source Identify the source of degradation compare_peaks->identify_source Match found implement_prevention Implement preventative measures identify_source->implement_prevention implement_prevention->end

Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a validated method for the simultaneous determination of this compound and its degradation products.[1][2]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a gradient of acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 225 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

Protocol 2: Forced Degradation Studies

To investigate the stability of this compound under various stress conditions, the following forced degradation studies can be performed.

  • Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before HPLC analysis.

  • Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose an this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.

Data Presentation

Table 1: Summary of this compound Stability under Different Conditions
Condition Observation Recommendation
Acidic (pH < 5) Degradation occurs, with the formation of a hydrolytic degradation product.Avoid acidic conditions. Use buffers to maintain pH between 5 and 9.
Alkaline (pH > 9) Potential for degradation.Avoid alkaline conditions. Use buffers to maintain pH between 5 and 9.
Elevated Temperature (>60°C) Degradation is likely.Store at or below room temperature. For long-term storage, use refrigeration or freezing.
Light Exposure Reported to be stable under standard photolytic testing conditions. However, as a precaution for indole alkaloids, protection from light is recommended.Store in light-protective containers.
Oxidative Stress Potential for degradation, although specific products and kinetics are not well-documented.Store under an inert atmosphere. Consider the use of antioxidants for solutions.

Signaling Pathways and Degradation Mechanisms

Potential Degradation Pathways of this compound

The following diagram illustrates the known and potential degradation pathways of this compound based on its chemical structure and studies on related compounds.

G Potential Degradation Pathways of this compound This compound This compound Acid Acidic Hydrolysis (pH < 5) This compound->Acid Light Photodegradation (UV light) This compound->Light Oxidation Oxidative Stress (e.g., H2O2) This compound->Oxidation Hydrolyzed_Product Hydrolyzed Quinazolinone Ring Product Acid->Hydrolyzed_Product Photodegradation_Products Potential Photodegradation Products (e.g., hydroxylated, ring-opened) Light->Photodegradation_Products Oxidative_Products Potential Oxidative Products (e.g., N-oxide, hydroxylated, demethylated) Oxidation->Oxidative_Products

Caption: Potential degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Optimizing Transfection in Evodiamine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Evodiamine in combination with cellular transfection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of introducing nucleic acids into cells treated with this bioactive alkaloid. This compound is known to influence various cellular processes, including cell cycle progression and key signaling pathways, which can significantly impact transfection outcomes.

Frequently Asked Questions (FAQs)

Q1: How does this compound treatment potentially affect transfection efficiency?

A1: this compound can influence transfection efficiency through several mechanisms:

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G2/M phase, in various cell types.[1][2][3] Studies have indicated that synchronizing cells in the G2/M phase can enhance transfection efficiency, particularly with methods like electroporation.[4][5]

  • Modulation of Signaling Pathways: this compound is known to modulate several signaling pathways that can influence transfection, including:

    • PI3K/AKT Pathway: Inhibition of this pathway by this compound may affect cell survival and endocytosis, which are crucial for the uptake of transfection complexes.[6][7][8]

    • NF-κB Pathway: this compound can inhibit the NF-κB pathway, which plays a role in the cellular stress response and immune signaling.[6][9] Activation of this pathway has been linked to the cellular response to viral vectors.[10]

    • MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival and can be modulated by this compound.[2] The ERK/MAPK pathway is a key regulator of numerous cellular processes that can impact the success of transfection.[11][12]

  • Induction of Apoptosis: At higher concentrations or with prolonged exposure, this compound can induce apoptosis.[9][13] Transfecting cells undergoing apoptosis is generally inefficient and can lead to misleading results.[14]

Q2: What is the optimal timing for transfection relative to this compound treatment?

A2: The optimal timing will likely depend on your specific cell type and experimental goals. Here are two main strategies to consider:

  • Pre-treatment with this compound: Treating cells with this compound before transfection to induce cell cycle synchronization (e.g., at the G2/M phase) could potentially increase transfection efficiency. The duration of pre-treatment should be optimized to achieve maximal cell cycle arrest without inducing significant cytotoxicity.

  • Co-treatment with this compound and Transfection Reagent: Adding this compound and the transfection complex simultaneously may be suitable for studying the immediate effects of the compound on gene expression. However, potential interactions between this compound and the transfection reagent should be considered.

  • Post-transfection Treatment with this compound: Transfecting the cells first and then adding this compound is a common approach when the goal is to study the effect of the compound on the expression of the transfected gene.

Q3: Which transfection method is recommended for this compound-treated cells?

A3: The choice of transfection method is cell-type dependent.

  • Lipid-based reagents (Lipofection): These are widely used due to their ease of use. However, the cytotoxicity of both the lipid reagent and this compound should be carefully evaluated. Optimization of the lipid-to-DNA ratio is crucial.

  • Electroporation: This method can be highly efficient, especially for hard-to-transfect cells. As research suggests that cells arrested in the G2/M phase show enhanced electroporation efficiency, this method holds promise for this compound-pre-treated cells.[4][5]

  • Viral vectors: Viral transduction is generally highly efficient but involves more complex biosafety considerations. The modulation of cellular pathways like NF-κB by this compound could potentially influence the cellular response to viral vectors.[10]

Q4: Can this compound interfere with the expression of my gene of interest?

A4: Yes, this compound's modulation of signaling pathways like PI3K/AKT, NF-κB, and MAPK/ERK can potentially affect the activity of promoters used in your plasmid construct, thereby influencing the expression level of your transgene.[2][6][8] It is advisable to use a constitutively active promoter (e.g., CMV, EF1a) for initial optimization experiments and to include proper controls to assess the effect of this compound on your specific promoter.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Transfection Efficiency This compound-induced Cytotoxicity: High concentrations or prolonged exposure to this compound can lead to cell death, reducing the number of viable cells available for transfection.- Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of this compound for your cell type. - Assess cell viability using methods like Trypan Blue exclusion or an MTT assay before and after treatment.
Suboptimal Cell Cycle Stage: Transfection efficiency can be cell cycle-dependent.- Optimize the this compound pre-treatment time to enrich the cell population in the G2/M phase, which may enhance transfection.[4][5] - Analyze the cell cycle profile using flow cytometry after this compound treatment.
Interference with Transfection Reagent: this compound might interact with or degrade the transfection reagent or the nucleic acid complex.- Perform a control experiment without cells to check for any visible precipitation or aggregation when this compound is mixed with the transfection reagent and nucleic acid. - Consider sequential treatment (this compound first, then transfection) rather than co-treatment.
High Cell Death Post-Transfection Combined Toxicity: The cumulative cytotoxic effects of the transfection reagent and this compound may be too high for the cells.- Reduce the concentration of both the transfection reagent and this compound. - Use a less toxic transfection reagent or method (e.g., polymer-based reagents, electroporation with optimized parameters). - Ensure optimal cell health and confluency before treatment and transfection.
Induction of Apoptosis: this compound is a known inducer of apoptosis.[9][13]- Use lower concentrations of this compound. - Reduce the duration of this compound exposure. - Perform an apoptosis assay (e.g., Annexin V staining) to quantify the level of apoptosis.[14]
Inconsistent Results Variable Cell State: The physiological state of the cells at the time of treatment and transfection can vary between experiments.- Maintain a consistent cell passage number and seeding density. - Ensure cells are in the logarithmic growth phase. - Standardize the timing of this compound treatment and transfection precisely.
Poor Nucleic Acid Quality: Degraded or impure nucleic acids will result in poor transfection.- Use high-quality, endotoxin-free plasmid DNA or siRNA. - Verify nucleic acid integrity and concentration before each experiment.

Quantitative Data Summary

As direct quantitative data on transfection efficiency in this compound-treated cells is limited in the literature, the following tables are provided as templates for how to structure and present your optimization data.

Table 1: Example Optimization of this compound Concentration and Transfection Efficiency

This compound (µM)Cell Viability (%)Transfection Efficiency (%)
0 (Control)95 ± 345 ± 5
192 ± 455 ± 6
585 ± 565 ± 7
1070 ± 650 ± 8
2050 ± 830 ± 9

Table 2: Example Comparison of Transfection Methods in this compound-Treated Cells (5 µM this compound)

Transfection MethodTransfection Efficiency (%)Cell Viability (%)
Lipid-based Reagent A60 ± 580 ± 4
Lipid-based Reagent B55 ± 685 ± 3
Electroporation75 ± 470 ± 6
Viral Vector85 ± 390 ± 2

Experimental Protocols

Protocol 1: Optimizing this compound Pre-treatment for Enhanced Transfection

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • This compound Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 12, 18, or 24 hours) to induce cell cycle arrest.

  • Transfection:

    • Prepare your DNA-lipid complexes according to the manufacturer's protocol.

    • Remove the media containing this compound and wash the cells gently with sterile PBS.

    • Add fresh, complete media to the cells.

    • Add the DNA-lipid complexes to the cells and incubate.

  • Analysis: After 24-48 hours, assess transfection efficiency (e.g., by flow cytometry for a fluorescent reporter protein) and cell viability (e.g., using an MTT assay).

  • Cell Cycle Analysis (Parallel Plate): In a parallel experiment, harvest cells after this compound treatment and analyze the cell cycle distribution by flow cytometry to correlate with transfection efficiency.

Protocol 2: Co-transfection and Co-treatment with this compound

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Preparation of Complexes:

    • In separate tubes, dilute your plasmid DNA and transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Incubate for the recommended time to allow complex formation.

  • This compound Preparation: Prepare a stock solution of this compound in your cell culture medium at the desired final concentration.

  • Transfection:

    • Add the DNA-lipid complexes to the cells.

    • Immediately after, add the medium containing this compound.

  • Analysis: Assess transfection efficiency and cell viability 24-48 hours post-transfection.

Signaling Pathways and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Transfection cluster_analysis Analysis seed_cells Seed Cells treat_evo Treat cells with this compound seed_cells->treat_evo prepare_dna Prepare Plasmid DNA transfect Transfect Cells prepare_dna->transfect prepare_evo Prepare this compound prepare_evo->treat_evo treat_evo->transfect cell_cycle Cell Cycle Analysis treat_evo->cell_cycle assess_efficiency Assess Transfection Efficiency (e.g., Flow Cytometry) transfect->assess_efficiency assess_viability Assess Cell Viability (e.g., MTT Assay) transfect->assess_viability PI3K_AKT_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Survival, Proliferation, Endocytosis) AKT->Downstream Promotes This compound This compound This compound->PI3K Inhibits NFkB_pathway Stimuli Stimuli (e.g., Cytokines, Stress) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) This compound This compound This compound->IKK Inhibits MAPK_ERK_pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (Cell Proliferation, Differentiation) This compound This compound This compound->Raf Modulates

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Efficacy of Evodiamine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-cancer agents from natural sources has identified several promising compounds that exhibit potent cytotoxic and tumor-regressive properties. Among these, evodiamine, an alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention. This guide provides a comparative analysis of the anti-cancer efficacy of this compound against other well-studied natural compounds: curcumin, resveratrol, quercetin, and berberine. The comparison is based on available in vitro and in vivo experimental data, with a focus on their mechanisms of action and cytotoxic profiles against various cancer cell lines.

Quantitative Comparison of Anti-Cancer Efficacy

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other natural compounds against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results. A direct, head-to-head comparison in a single study is ideal for a definitive assessment of relative potency.

CompoundCancer Cell LineIC50 (µM)Reference
This compound B16-F10 (Melanoma)2.4[1]
LLC (Lewis Lung Carcinoma)4.8[1]
A549 (Lung Cancer)1.3
HepG2 (Liver Cancer)20[2]
PLHC-1 (Liver Cancer)20[2]
U2OS (Osteosarcoma)6
Berberine HT29 (Colorectal Cancer)40.79 (72h)
SMMC-7721 (Hepatoma)Synergistic with this compound
Quercetin HCT116 (Colorectal Cancer)51.19 (as Qu-SeNPs)
Curcumin & Resveratrol CAL-27 (Head and Neck Squamous Cell Carcinoma)Synergistic Effect[3]
FaDu (Head and Neck Squamous Cell Carcinoma)Synergistic Effect[3]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Curcumin, etc.) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the natural compounds for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of these natural compounds are mediated through the modulation of various signaling pathways that control cell proliferation, survival, and metastasis.

This compound Signaling Pathway

This compound exerts its anti-cancer effects by targeting multiple signaling pathways. It is known to inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[4] This is often associated with the downregulation of cyclin B1 and cdc2. This compound also potently induces apoptosis through both caspase-dependent and -independent pathways.[4] Furthermore, it has been shown to inhibit tumor invasion and metastasis by suppressing the activity of matrix metalloproteinases (MMPs) and modulating the NF-κB and MAPK/ERK signaling pathways.[4][5]

Evodiamine_Pathway cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_metastasis Metastasis This compound This compound CyclinB1_cdc2 Cyclin B1/cdc2 This compound->CyclinB1_cdc2 Caspases Caspases This compound->Caspases MMPs MMPs This compound->MMPs NFkB NF-κB This compound->NFkB ERK ERK This compound->ERK G2M_Arrest G2/M Arrest CyclinB1_cdc2->G2M_Arrest Apoptosis Apoptosis Caspases->Apoptosis Metastasis Invasion & Metastasis MMPs->Metastasis NFkB->Metastasis ERK->Metastasis Comparative_Pathways cluster_compounds Natural Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound NFkB NF-κB This compound->NFkB MAPK MAPK This compound->MAPK Curcumin Curcumin Curcumin->NFkB PI3K_Akt PI3K/Akt Curcumin->PI3K_Akt STAT3 STAT3 Curcumin->STAT3 Resveratrol Resveratrol Resveratrol->PI3K_Akt Resveratrol->MAPK Quercetin Quercetin Quercetin->PI3K_Akt Quercetin->MAPK Wnt Wnt/β-catenin Quercetin->Wnt Berberine Berberine Berberine->PI3K_Akt Berberine->MAPK AMPK AMPK Berberine->AMPK Proliferation ↓ Proliferation NFkB->Proliferation Apoptosis ↑ Apoptosis NFkB->Apoptosis Metastasis ↓ Metastasis NFkB->Metastasis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis MAPK->Metastasis STAT3->Proliferation STAT3->Apoptosis Wnt->Proliferation AMPK->Proliferation Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treatment Treatment with Natural Compounds (Varying Concentrations) culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle analysis Data Analysis and IC50 Determination mtt->analysis apoptosis->analysis cell_cycle->analysis comparison Comparative Efficacy Analysis analysis->comparison

References

Evodiamine Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New research findings have solidified the potent anti-tumor effects of Evodiamine (EVO), a naturally occurring alkaloid, in various xenograft models of cancer. These studies provide compelling evidence for its potential as a therapeutic agent, demonstrating significant inhibition of tumor growth and outlining the molecular mechanisms behind its efficacy. This guide offers a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound has been shown to suppress tumor progression across a spectrum of cancers, including colorectal, anaplastic thyroid, pancreatic, and multiple myeloma. Its anti-cancer activity is attributed to its ability to modulate key signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation.

Comparative Efficacy of this compound in Xenograft Models

The following table summarizes the quantitative data from various studies, highlighting the significant anti-tumor effects of this compound in vivo.

Cancer TypeCell LineAnimal ModelThis compound DosageTumor Growth InhibitionKey Findings
Colorectal CancerHCT116BALB/c nude mice10 mg/kg (intraperitoneal injection)Significant suppression of tumor xenograft growthUpregulation of p53, inhibition of Bcl-2, and increase in Bax expression, activating the PI3K/AKT/p53 signaling pathway.[1][2]
Anaplastic Thyroid CancerARONude mice5 or 15 mg/kg (oral administration)Marked suppression of tumor growthInduced G2/M phase arrest, activated intrinsic caspase-dependent apoptotic pathway, and triggered autophagy.[3]
Multiple MyelomaU266 & RPMI8226Xenografted mice400 mg/kgSignificant suppression of tumor growthIncreased TUNEL expression and Bax expression, while reducing Bcl2 expression, indicating increased apoptosis.[4]
Pancreatic Cancer-In situ xenograft model in nude miceDose-dependentDecreased tumor weight and SUVInhibited phosphorylation of AKT, ERK1/2, and P38.[5]

Head-to-Head Comparisons

While comprehensive head-to-head studies are emerging, some investigations have compared this compound with established chemotherapeutic agents. In human urothelial carcinoma cells, a low dose of this compound (1 μM) exhibited a similar viability suppression effect to a higher dose of 5-fluorouracil (5-FU) (10 μM).[6] Furthermore, in multiple myeloma cells, the combination of this compound with bortezomib resulted in a more potent reduction in cell viability and a higher rate of apoptosis compared to bortezomib alone, both in vitro and in vivo.[4] A meta-analysis of seven studies also concluded that this compound combined with other therapies was more effective than this compound monotherapy in reducing tumor growth and weight.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols for xenograft models used in this compound research.

Colorectal Cancer Xenograft Model
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animals: Female BALB/c nude mice (6 weeks old).

  • Tumor Cell Implantation: 1 x 10^7 HCT116 cells in 100 μL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of this compound (10 mg/kg) daily. The control group received an equivalent volume of the vehicle. Paclitaxel was used as a positive control.[2]

  • Tumor Measurement: Tumor volume was measured every 3 days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.

  • Endpoint: At the end of the experiment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Anaplastic Thyroid Cancer Xenograft Model
  • Cell Line: ARO human anaplastic thyroid cancer cells.

  • Animals: Nude mice.

  • Tumor Cell Implantation: Subcutaneous injection of ARO cells into the right flank.

  • Treatment: Once tumors were established, mice received daily oral administration of this compound at doses of 5 or 15 mg/kg.[3]

  • Toxicity Assessment: Body weight was monitored, and at the end of the study, organs such as the liver and kidneys were examined for signs of toxicity.[3]

  • Apoptosis Analysis: Tumor tissues were subjected to TUNEL assays to detect apoptotic cells.[3]

Signaling Pathways and Logical Relationships

The anti-tumor effects of this compound are mediated through the modulation of several critical signaling pathways. The following diagrams illustrate these mechanisms.

Evodiamine_Signaling_Pathway This compound This compound RTKs Receptor Tyrosine Kinases (RTKs) This compound->RTKs inhibits p53 p53 This compound->p53 activates Proliferation Cell Proliferation This compound->Proliferation inhibits Invasion Cell Invasion This compound->Invasion inhibits PI3K PI3K RTKs->PI3K AKT AKT PI3K->AKT AKT->p53 inhibits AKT->Proliferation AKT->Invasion Bcl2 Bcl-2 p53->Bcl2 inhibits Bax Bax p53->Bax activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis

Caption: this compound's inhibition of the RTK/PI3K/AKT signaling pathway.

Experimental_Workflow CellCulture Cancer Cell Culture (e.g., HCT116, ARO) Implantation Subcutaneous Implantation into Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping Randomization into Control & Treatment Groups TumorGrowth->Grouping Treatment Daily Administration (this compound or Vehicle) Grouping->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision, Weighing, and Analysis Monitoring->Endpoint Analysis Further Analysis (Western Blot, IHC, TUNEL) Endpoint->Analysis

Caption: A generalized workflow for xenograft model experiments.

References

A Comparative Analysis of Evodiamine and Its Synthetic Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse pharmacological activities, most notably its potent anticancer properties.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis through the modulation of various signaling pathways.[1] However, challenges such as poor solubility and bioavailability have spurred the development of synthetic analogs designed to enhance its therapeutic potential.[1][2] This guide provides a comparative analysis of this compound and its key synthetic analogs, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel cancer therapeutics.

Comparative Anticancer Activity

The development of synthetic analogs of this compound has focused on modifying its core structure to improve efficacy and overcome its physicochemical limitations.[3][4] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the this compound scaffold can significantly influence its cytotoxic effects against different cancer cell lines.

N13-Substituted this compound Derivatives

Research into N13-substituted analogs has shown that the introduction of various functional groups at this position can enhance anticancer activity. For instance, certain derivatives have demonstrated significantly lower IC50 values compared to the parent compound across a range of cancer cell lines.

CompoundDU-145 (Prostate) IC50 (µM)PC-3 (Prostate) IC50 (µM)H460 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-5 (Colon) IC50 (µM)SF-268 (Glioblastoma) IC50 (µM)
This compound>50>5025.818.3>5012.6
Analog 2-16 1.82.01.11.61.01.2
Analog 2-3 3.54.22.93.12.52.8
Analog 3-2 6.78.15.46.34.95.7

Table 1: Comparative IC50 values of this compound and selected N13-substituted analogs against various human cancer cell lines. Data sourced from a study on N13-substituted this compound derivatives.[2][5]

3-Aryl-Evodiamine Derivatives

Modifications at the 3-position of the A-ring with aryl groups have also yielded compounds with potent antiproliferative activity. The introduction of a methylsulfonylbenzene group, in particular, has been shown to be highly effective.

CompoundHCT116 (Colon) IC50 (µM)4T1 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)
This compound10.23 ± 0.7115.89 ± 1.02> 20
Analog 6y 0.58 ± 0.040.99 ± 0.071.89 ± 0.13

Table 2: Comparative IC50 values of this compound and the 3-aryl analog 6y. Data sourced from a study on 3-aryl-evodiamine derivatives.[6]

N14- and E-Ring-Substituted this compound Derivatives

Disubstituted derivatives with modifications on the N14-phenyl or the E-ring have also been synthesized, with some exhibiting dramatic inhibitory effects on hepatocellular carcinoma cells.

CompoundHuh7 (Liver) IC50 (µM)SK-Hep-1 (Liver) IC50 (µM)
This compound1.23 ± 0.092.34 ± 0.15
Analog F-3 0.05 ± 0.010.07 ± 0.01
Analog F-4 0.04 ± 0.010.06 ± 0.01

Table 3: Comparative IC50 values of this compound and N14/E-ring substituted analogs against hepatocellular carcinoma cell lines. Data sourced from a study on novel this compound derivatives for anti-hepatocellular carcinoma.[7]

Key Signaling Pathways

This compound and its analogs exert their anticancer effects by modulating a complex network of signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Evodiamine_Signaling_Pathways cluster_this compound This compound & Analogs cluster_Pathways Signaling Pathways cluster_Cellular_Effects Cellular Effects This compound This compound & Analogs PI3K_AKT PI3K/AKT This compound->PI3K_AKT MAPK MAPK/ERK This compound->MAPK NFkB NF-κB This compound->NFkB Wnt Wnt/β-catenin This compound->Wnt STAT3 STAT3 This compound->STAT3 Proliferation Cell Proliferation PI3K_AKT->Proliferation Inhibition Apoptosis Apoptosis PI3K_AKT->Apoptosis Induction MAPK->Proliferation Inhibition MAPK->Apoptosis Induction NFkB->Proliferation Inhibition NFkB->Apoptosis Induction Wnt->Proliferation Inhibition Metastasis Metastasis STAT3->Metastasis Inhibition Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibition

Caption: Major signaling pathways modulated by this compound and its analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its analogs is predominantly carried out using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[8][9]

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound and its synthetic analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[8]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[9]

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Gently pipette up and down to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add this compound or Analogs A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance at 570nm F->G H 8. Calculate IC50 Values G->H

Caption: A typical workflow for determining cell viability using the MTT assay.

Conclusion

The synthetic analogs of this compound represent a promising avenue for the development of novel anticancer drugs. Through targeted chemical modifications, researchers have successfully created derivatives with enhanced potency and broader activity spectra compared to the natural product. The data presented in this guide highlights the significant improvements achieved in anticancer efficacy, particularly with N13, 3-aryl, and N14/E-ring substitutions. The continued exploration of this compound's structure-activity relationships, coupled with a deeper understanding of its molecular mechanisms, will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

Rutaecarpine vs. Evodiamine: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Structurally Similar Alkaloids from Evodia rutaecarpa

Rutaecarpine and Evodiamine, two primary bioactive alkaloids isolated from the traditional Chinese medicinal herb Evodia rutaecarpa (Wu-Chu-Yu), share a core quinazolinocarboline structure yet exhibit distinct pharmacological profiles. This guide provides a comprehensive comparison of their mechanisms of action, pharmacokinetic properties, and therapeutic effects, supported by experimental data and detailed protocols for key assays. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

I. Comparative Pharmacological Data

The following tables summarize the key quantitative data for Rutaecarpine and this compound, offering a side-by-side comparison of their biological activities and pharmacokinetic parameters.

Table 1: Comparative Biological Activities (IC50 Values)

Target/AssayRutaecarpine (μM)This compound (μM)Cell Line/System
Anti-Cancer Activity
Cytotoxicity14.5 - 31.6[1]0.07 - 2.31[2][3][4]Various cancer cell lines (A549, BGC-823, Bel-7402, HT-29, etc.)
Cardiovascular Effects
Vasodilation (Phenylephrine-induced contraction)0.1 - 100[5]-Isolated rat mesenteric artery
Enzyme Inhibition
CYP1A2 (NADPH-dependent)2.2[6]-Human liver microsomes
CYP1A2 (NADPH-independent)7.4[6]-Human liver microsomes
Aryl Hydrocarbon Receptor (AhR) Binding (Ki)-0.0284[7]-

Table 2: Comparative Pharmacokinetic Parameters in Rats

ParameterRutaecarpineThis compoundDosing
Cmax (Maximum Plasma Concentration) Undetectable (<10 ng/mL)[8][9]5.3 ng/mL[2]100 mg/kg (oral)[2][8]
49.0 ± 19.0 ng/ml[10]500 mg/kg (oral)[10]
Tmax (Time to Reach Cmax) -~1 h[7][10]Oral administration[7][10]
Bioavailability Low~0.1%[10]Oral administration[10]

II. Mechanisms of Action: A Visualized Comparison

The distinct pharmacological effects of Rutaecarpine and this compound stem from their differential interactions with various signaling pathways.

A. Rutaecarpine: Cardiovascular and Anti-inflammatory Pathways

Rutaecarpine primarily exerts its effects on the cardiovascular system through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to vasodilation.[11] It also demonstrates anti-inflammatory and anti-platelet activities.

Rutaecarpine_Pathway cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell cluster_2 Platelet Rutaecarpine Rutaecarpine TRPV1 TRPV1 Rutaecarpine->TRPV1 Activates PLC PLCγ2 Rutaecarpine->PLC Inhibits PI3K PI3K/Akt Rutaecarpine->PI3K Inhibits Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx CGRP_release CGRP Release Ca2_influx->CGRP_release Stimulates Vasodilation Vasodilation CGRP_release->Vasodilation Induces PKC PKC PLC->PKC Platelet_Activation Platelet Aggregation PKC->Platelet_Activation PI3K->Platelet_Activation

Rutaecarpine's primary cardiovascular signaling pathways.
B. This compound: Anti-Cancer Signaling Pathways

This compound exhibits potent anti-cancer activity by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[12]

Evodiamine_Pathway cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest cluster_2 Proliferation Inhibition This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Cdc2_CyclinB Cdc2/Cyclin B This compound->Cdc2_CyclinB Activates PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT Inhibits ERK ERK Pathway This compound->ERK Inhibits Caspases Caspase Activation (Caspase-3, -8, -9) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle G2/M Phase Arrest Cdc2_CyclinB->Cell_Cycle Proliferation Cell Proliferation PI3K_AKT->Proliferation ERK->Proliferation

Key anti-cancer signaling pathways modulated by this compound.

III. Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological evaluation of Rutaecarpine and this compound are provided below.

A. Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is used to assess the cytotoxic effects of Rutaecarpine and this compound on cancer cell lines.

MTT_Workflow start Start step1 Seed cells in a 96-well plate start->step1 step2 Treat cells with varying concentrations of Rutaecarpine or this compound step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 4 hours to allow formazan crystal formation step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC₅₀ values step7->end

Workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14][15]

  • Compound Treatment: Treat the cells with a range of concentrations of Rutaecarpine or this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[16]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

B. Analysis of Protein Expression and Signaling Pathways: Western Blotting

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by Rutaecarpine and this compound.

Western_Blot_Workflow start Start step1 Treat cells with Rutaecarpine or this compound start->step1 step2 Lyse cells and quantify protein concentration step1->step2 step3 Separate proteins by SDS-PAGE step2->step3 step4 Transfer proteins to a PVDF membrane step3->step4 step5 Block membrane to prevent non-specific binding step4->step5 step6 Incubate with primary antibody overnight at 4°C step5->step6 step7 Incubate with HRP-conjugated secondary antibody step6->step7 step8 Detect signal using chemiluminescence step7->step8 end Analyze protein expression levels step8->end Antihypertensive_Study_Workflow start Start step1 Induce hypertension in rats (e.g., L-NAME or SHR model) start->step1 step2 Acclimatize hypertensive rats step1->step2 step3 Administer Rutaecarpine or vehicle control daily step2->step3 step4 Measure systolic and diastolic blood pressure at regular intervals (tail-cuff method) step3->step4 step5 Continue treatment for a specified duration (e.g., 4 weeks) step4->step5 end Analyze and compare blood pressure changes step5->end

References

Evodiamine's Anti-Cancer Mechanisms: A Comparative Cross-Validation Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Evodiamine's molecular pathways reveals both conserved and cell-type-specific anti-neoplastic activities. This guide synthesizes experimental data to provide researchers with a comparative overview of its mechanism of action in various cancer cell lines, focusing on key signaling pathways, cell cycle regulation, and apoptosis induction.

This compound, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated significant anti-cancer properties across a wide range of human cancer cell lines.[1][2] Its therapeutic potential stems from its ability to modulate multiple signaling pathways, leading to the inhibition of cell proliferation, arrest of the cell cycle, and induction of apoptosis.[3] This guide provides a cross-validation of this compound's mechanisms of action, presenting comparative data and detailed experimental protocols to support further research and drug development.

Comparative Analysis of this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines, highlighting the importance of understanding its cell-type-specific activities. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of this compound in different cancer types.

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
U2OSOsteosarcomaMTT Assay6Not Specified[4]
A549Lung CancerSRB AssayNot SpecifiedNot Specified[5]
NCI/ADR-RESBreast CancerNot SpecifiedNot Specified12[1]
HCT-116Colorectal CancerCCK-8 AssayNot Specified48[6]
SGC-7901Gastric CancerNot SpecifiedNot Specified<16[7]
HeLaCervical CancerMTT AssayNot SpecifiedNot Specified[8]
A375-S2MelanomaMTT AssayNot Specified>24[8]
253JBladder CancerNot SpecifiedNot Specified24[9]
T24Bladder CancerNot SpecifiedNot Specified24[9]
5637Urothelial CarcinomaNot SpecifiedNot SpecifiedNot Specified[10]
HT1197Urothelial CarcinomaNot SpecifiedNot SpecifiedNot Specified[10]
DU145Prostate CancerNot SpecifiedNot SpecifiedNot Specified[1]
PC3Prostate CancerNot SpecifiedNot SpecifiedNot Specified[1]

Core Mechanisms of Action: Cell Cycle Arrest and Apoptosis

A consistent finding across numerous studies is this compound's ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis through both intrinsic and extrinsic pathways.

Cell Cycle Arrest

This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4] This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, in prostate cancer cells (DU145 and PC3), this compound increases the protein levels of cyclin B1 and the active form of Cdc2 (phospho-Cdc2 at Thr 161), while decreasing the expression of the inactive form (phospho-Cdc2 at Tyr 15).[1] Similarly, in osteosarcoma U2OS cells, this compound leads to a decrease in the expression of cyclin B1, Cdc25c, and Cdc2.[4] In lung cancer A549 cells, G2/M arrest is correlated with a decrease in cyclin A, cyclin B1, cdk2, and p-cdc2 (Tyr15).[5]

Apoptosis Induction

This compound is a potent inducer of apoptosis in a variety of cancer cells.[1][10] This programmed cell death is mediated by both caspase-dependent and caspase-independent pathways.[1] A common mechanism involves the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[1][6]

Key Apoptotic Events:

  • Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[1][10] This has been observed in urothelial carcinoma cells (5637 and HT1197), where this compound enhanced the cleavage of caspases-8, -9, and -3, as well as PARP.[10]

  • Mitochondrial Pathway: In many cell lines, this compound triggers the intrinsic apoptotic pathway by increasing the Bax/Bcl-2 ratio.[1][6] This is evident in human colorectal cancer cells, where this compound treatment resulted in increased expression of Bax and decreased expression of Bcl-2.[6]

  • Extrinsic Pathway: The extrinsic pathway is also implicated, as evidenced by the activation of caspase-8 in urothelial carcinoma and HeLa cells.[8][10]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway in several cancer cell types. For example, in melanoma A375-S2 cells, this compound inactivates the PI3K/PKC survival pathway.[1] In bladder cancer cells, this compound inhibits the mTOR/S6K1 pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[9]

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is crucial for cell proliferation and differentiation. This compound's effect on this pathway appears to be cell-type dependent. In osteosarcoma U2OS cells, this compound inhibits the Raf/MEK/ERK signaling pathway by downregulating the expression of p-MEK and p-ERK.[4] Similarly, in A549 lung cancer cells, this compound inhibits the expression of p-ERK and ERK.[5] However, in melanoma A375-S2 cells, prolonged exposure to this compound can initiate necrosis related to p38 and ERK activities.[8]

NF-κB Pathway

The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. This compound has been shown to inhibit the activation of NF-κB in human myeloid leukemia KBM-5 and lung adenocarcinoma H1299 cells.[1] This inhibition leads to the reduction of NF-κB-regulated gene products that mediate proliferation and anti-apoptosis.[1]

Visualizing the Mechanisms

To better understand the complex interplay of these pathways, the following diagrams illustrate the key mechanisms of this compound's action.

Evodiamine_Mechanism cluster_Cell Cancer Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Raf Raf This compound->Raf NFkB NF-κB This compound->NFkB Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax G2M_Arrest G2/M Arrest This compound->G2M_Arrest Receptor Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 Mcl1 Mcl-1 S6K1->Mcl1 Apoptosis Apoptosis Mcl1->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation NFkB->Apoptosis NFkB->Proliferation Casp9 Caspase-9 Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Overview of this compound's signaling pathways.

Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 IC50 Determination mtt->ic50 cell_cycle_dist Cell Cycle Distribution flow->cell_cycle_dist apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_level Protein Level Changes western->protein_level conclusion Mechanism of Action Elucidation ic50->conclusion cell_cycle_dist->conclusion apoptosis_quant->conclusion protein_level->conclusion

Caption: General experimental workflow for mechanism analysis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized protocols for the key experiments cited in the studies of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound exhibits potent anti-cancer activity across a diverse range of cancer cell lines by inducing G2/M cell cycle arrest and apoptosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, underscores its potential as a therapeutic agent. While the core mechanisms are broadly conserved, cell-type-specific differences in sensitivity and pathway engagement highlight the need for further investigation to tailor its application for different cancer types. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate and exploit the anti-neoplastic properties of this compound.

References

A Comparative Analysis of the Anti-Inflammatory Mechanisms and Efficacy of Evodiamine and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 24, 2025

This guide provides an objective comparison of the anti-inflammatory properties of Evodiamine, a naturally occurring alkaloid, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to highlight the distinct mechanisms and therapeutic potential of each compound.

Introduction to this compound and Ibuprofen

Inflammation is a complex biological response crucial for defending against harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammation often involves pharmacological intervention. Ibuprofen is a cornerstone of anti-inflammatory therapy, known for its analgesic, antipyretic, and anti-inflammatory effects.[1][2][3] this compound, an indole alkaloid extracted from the fruit of Evodia rutaecarpa, is a compound of growing interest with a wide spectrum of reported biological activities, including potent anti-inflammatory effects.[4][5][6] This guide compares these two compounds based on their mechanisms of action, in vitro potency, and in vivo efficacy, supported by experimental data from peer-reviewed literature.

Mechanisms of Anti-Inflammatory Action

This compound and Ibuprofen exert their anti-inflammatory effects through fundamentally different, though partially overlapping, molecular pathways. Ibuprofen is a direct enzyme inhibitor, while this compound primarily acts by modulating key inflammatory signaling cascades.

Ibuprofen: The principal mechanism of Ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][5] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of pain, fever, and inflammation.[1][2] While its primary effect is on the COX pathway, some studies suggest Ibuprofen can also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, although at significantly higher concentrations than required for COX inhibition.[7]

This compound: The anti-inflammatory activity of this compound is primarily attributed to its potent inhibition of the NF-κB signaling pathway.[7][8][9] It has been shown to prevent the activation of IκBα kinase (IKK), which in turn blocks the degradation of the inhibitory protein IκBα.[7][8] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1][6] Additionally, this compound has been reported to modulate other signaling pathways, such as the PI3K/Akt and MAPK pathways, contributing to its broad anti-inflammatory profile.[3]

The following diagrams illustrate the points of intervention for both compounds within the primary inflammatory signaling cascades.

NF_kB_Pathway_Inhibition cluster_nucleus Stimulus Inflammatory Stimulus (LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Transcription Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Ibuprofen Ibuprofen (High Conc.) Ibuprofen->NFkB_nuc Inhibits Activation COX_Pathway_Inhibition cluster_cox Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Experimental_Workflow start Start acclimatize Animal Acclimatization (1 week) start->acclimatize grouping Random Grouping (Control, Ibuprofen, this compound) acclimatize->grouping measure0 Measure Initial Paw Volume (Plethysmometer) grouping->measure0 admin Administer Compound or Vehicle (Oral Gavage) measure0->admin wait Wait for 60 minutes admin->wait induce Induce Inflammation (Sub-plantar Carrageenan Injection) wait->induce measure_t Measure Paw Volume at 1, 2, 3, 4, 5 hours induce->measure_t analyze Calculate Edema Volume & % Inhibition measure_t->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of Evodiamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical responsibility for all laboratory personnel. This guide provides a procedural framework for the proper disposal of Evodiamine, a bioactive alkaloid, designed for researchers, scientists, and drug development professionals.

The disposal of any chemical, including this compound, is not a one-size-fits-all process. It is governed by a hierarchy of regulations and guidelines that must be strictly followed to ensure the safety of personnel and the protection of the environment. The primary sources of this information are the manufacturer's Safety Data Sheet (SDS), institutional environmental health and safety (EHS) protocols, and local, state, and federal regulations.

Hazard Profile of this compound

This compound is classified as a toxic substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated as "Fatal if swallowed" or "Toxic if swallowed"[1][2][3]. It is also recognized as very toxic to aquatic life with long-lasting effects[4]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash[1][4].

Key hazard information is summarized in the table below:

Hazard ClassGHS ClassificationKey Precautionary Statements
Acute Oral Toxicity Category 2 or 3H300/H301: Fatal or Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2][3]
Hazardous to the Aquatic Environment Acute Category 1, Chronic Category 1H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment.[4]

Step-by-Step Disposal Procedure

The following workflow outlines the necessary steps to determine and execute the proper disposal of this compound waste.

Evodiamine_Disposal_Workflow cluster_prep Phase 1: Information Gathering cluster_waste_handling Phase 2: Waste Segregation & Handling cluster_disposal Phase 3: Final Disposal sds Consult Manufacturer's Safety Data Sheet (SDS) ehs Review Institutional EHS Protocols regs Identify Local, State, & Federal Regulations waste_type Determine Waste Category (e.g., Hazardous, Non-hazardous) regs->waste_type ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type->ppe container Select Designated Waste Container ppe->container labeling Label Container Correctly container->labeling storage Store Waste in Designated Area labeling->storage pickup Arrange for Pickup by Certified Waste Handler storage->pickup

References

Safe Handling and Disposal of Evodiamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Evodiamine is a bioactive alkaloid compound with potential applications in research and drug development.[1] Due to its toxic nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.[2] This guide provides essential safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling potent alkaloids and hazardous chemicals.[3][4]

PPE Component Specification Recommended Use
Gloves Chemically resistant nitrile gloves (double-gloving recommended).Required for all handling activities, including weighing, solution preparation, and disposal. Change gloves frequently and immediately if contaminated.
Gowns Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required to prevent skin contact and contamination of personal clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles.[4] A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing.Required for all handling activities to protect against splashes and aerosols.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powdered this compound or when there is a potential for aerosol generation.

Operational Plan for Handling this compound

Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure during the handling of this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Designate Work Area don_ppe Don PPE prep->don_ppe Ensure proper fit gather_materials Gather Materials don_ppe->gather_materials weigh Weigh this compound gather_materials->weigh In ventilated enclosure dissolve Prepare Solution weigh->dissolve In ventilated enclosure decontaminate Decontaminate Surfaces dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe In designated area dispose Dispose of Waste doff_ppe->dispose Follow disposal plan

This compound Handling Workflow Diagram

Step-by-Step Handling Protocol:

  • Designated Work Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential spills or aerosols.[3]

  • Don PPE : Before beginning work, put on all required personal protective equipment in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[3]

  • Gather Materials : Assemble all necessary materials, including vials, solvents, pipettes, and waste containers, and place them within the ventilated enclosure.

  • Weighing : When weighing solid this compound, do so on a tared weigh paper or in a container within the ventilated enclosure to minimize the risk of airborne particles.

  • Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Doff PPE : Remove PPE in a designated area, being careful to avoid self-contamination. Remove the outer gloves first, followed by the gown, and then the inner gloves.

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[6] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous.

This compound Waste Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Contaminated PPE, weigh paper, etc. waste_type->solid_waste Solid liquid_waste Unused solutions, rinsates waste_type->liquid_waste Liquid sharps_waste Contaminated needles, broken glass waste_type->sharps_waste Sharps solid_container Place in labeled hazardous waste bag solid_waste->solid_container end Dispose through Institutional EHS solid_container->end liquid_container Collect in a labeled, sealed hazardous waste container liquid_waste->liquid_container liquid_container->end sharps_container Place in a designated sharps container sharps_waste->sharps_container sharps_container->end

This compound Waste Disposal Decision Diagram

Disposal Protocol:

  • Segregation : Do not mix this compound waste with other waste streams.[7]

  • Solid Waste : Dispose of all contaminated solid waste, including gloves, gowns, and weigh papers, in a clearly labeled hazardous waste bag.[6]

  • Liquid Waste : Collect all liquid waste containing this compound, including unused solutions and rinsates from cleaning, in a sealed and clearly labeled hazardous waste container.[6] The container should be compatible with the solvents used.

  • Sharps : Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.

  • Institutional Procedures : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound waste down the drain or in the regular trash.[8]

Emergency Procedures

Spill Management:

  • Evacuate : If a spill occurs, evacuate the immediate area.

  • Alert : Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Secure the Area : Prevent others from entering the spill area.

  • Cleanup : Only trained personnel with the appropriate PPE should clean up the spill using a chemical spill kit.

First Aid:

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes and seek medical attention.[5]

  • Skin Contact : Promptly wash the affected area with soap and water and remove any contaminated clothing.[5] Seek medical attention if irritation persists.

  • Ingestion : Rinse the mouth with water and seek immediate medical attention.[2]

  • Inhalation : Move to an area with fresh air.[2] If breathing is difficult, seek medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evodiamine
Reactant of Route 2
Evodiamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.